Product packaging for 2-Methyl-4,6-diphenylpyridine(Cat. No.:CAS No. 1912-16-9)

2-Methyl-4,6-diphenylpyridine

Cat. No.: B3049045
CAS No.: 1912-16-9
M. Wt: 245.3 g/mol
InChI Key: KPUJGVVPKGQHPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Pyridine (B92270) Chemistry in Modern Research

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a fundamental structure in organic chemistry. nih.gov First isolated from coal tar in the 19th century, its unique electronic structure and reactivity have made it a versatile building block in a vast array of chemical syntheses. clockss.org In contemporary research, pyridine derivatives are integral to the development of pharmaceuticals, agrochemicals, and functional materials. The nitrogen atom in the pyridine ring influences its chemical properties, rendering it a weak base and susceptible to various chemical modifications. nih.gov The exploration of pyridine chemistry continues to yield novel compounds with tailored properties, driving advancements across multiple scientific disciplines. clockss.org

Significance of Substituted Pyridine Systems in Advanced Materials and Catalysis

Substituted pyridines, which are pyridine rings with various functional groups attached, are of paramount importance in the fields of advanced materials and catalysis. Their ability to act as ligands for metal catalysts is a key feature, enabling the development of highly selective and efficient catalytic systems for a wide range of organic transformations. In materials science, the incorporation of substituted pyridine moieties into polymer chains or as standalone molecules has led to the creation of materials with unique optical, electronic, and thermal properties. For instance, certain diphenylpyridine derivatives have been investigated as fluorescent sensors for monitoring polymerization processes and for their potential in organic light-emitting diodes (OLEDs). nih.govresearchgate.net

Research Context of 2-Methyl-4,6-diphenylpyridine within Pyridine Chemistry

This compound is a specific substituted pyridine that has garnered attention within the scientific community. Its structural framework, featuring a methyl group and two phenyl groups on the pyridine ring, gives rise to distinct physicochemical properties. Research into this compound and its close derivatives often falls into several key areas: the development of novel synthetic methodologies, the investigation of its photophysical properties, and its potential applications in catalysis and materials science. Studies have explored its synthesis through various means, including cobalt-catalyzed cyclotrimerization reactions and one-pot condensation methods. arkat-usa.orgresearchgate.net Furthermore, the broader class of diphenylpyridines is being explored for applications such as anti-influenza agents, highlighting the potential for discovering new functionalities within this family of compounds. acs.org

Scope and Objectives of the Research Outline

This article aims to provide a focused and detailed overview of this compound. The primary objectives are to:

Detail the known synthetic routes to this compound and its derivatives.

Present its key physicochemical properties based on available data.

Discuss its relevance and potential applications in the context of advanced materials and catalysis, drawing from research on closely related diphenylpyridine systems.

The following sections will adhere strictly to this scope, presenting scientifically accurate information based on published research.

Detailed Research Findings

Synthesis and Properties of this compound

The synthesis of this compound and its derivatives has been approached through several synthetic strategies. One notable method involves the cyclocotrimerization of phenylacetylene (B144264) with acetonitrile, catalyzed by cobalt complexes, which can yield a mixture of this compound and 2-methyl-3,6-diphenylpyridine (B8493022). arkat-usa.org Another approach is the reaction of dialkyl-N-silylimines with 1,3-diaryl-2-propen-1-one in the presence of a strong base like lithium diisopropylamide (LDA), which can produce various 2,3-dialkyl-4,6-diphenylpyridine derivatives. clockss.org

Microwave-assisted synthesis has also been employed for the efficient production of related compounds, such as 2-methyl-4,6-diarylpyridine-3-carbonitriles, from chalcones and 3-aminobut-2-enenitrile. jocpr.com Additionally, one-pot condensation reactions of aromatic aldehydes, ketones, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297) have been developed for the synthesis of 2-amino-4,6-diphenylpyridine-3-carbonitrile (B1210980) derivatives. researchgate.net

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compoundPubChem nih.gov
Molecular Formula C18H15NPubChem nih.gov
Molecular Weight 245.3 g/mol PubChem nih.gov
CAS Number 1912-16-9Chemsrc chemsrc.com

Applications in Catalysis and Advanced Materials

While specific catalytic applications for this compound are not extensively documented, the broader class of substituted pyridines is widely used in catalysis. The nitrogen atom of the pyridine ring can coordinate with a variety of metal centers, making these compounds effective ligands in transition metal catalysis. For example, iridium complexes with substituted pyridine ligands have been studied for their catalytic activity in various transformations. acs.org The steric and electronic properties of the substituents on the pyridine ring, such as the methyl and phenyl groups in this compound, can be tuned to modulate the activity and selectivity of the catalyst.

In the realm of advanced materials, diphenylpyridine derivatives have shown promise as fluorescent materials. nih.gov Research on 2,6-diphenylpyridine-based fluorophores has demonstrated that their photophysical properties can be altered by changing the substituents on the phenyl rings. researchgate.net These compounds have been investigated as fluorescent probes for monitoring photopolymerization processes, where changes in the fluorescence spectrum can indicate the progress of the polymerization reaction. nih.govmdpi.com The study of 2,6-diphenylpyridine (B1197909) derivatives for use in organic light-emitting diodes (OLEDs) further underscores the potential of this class of compounds in materials science. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15N B3049045 2-Methyl-4,6-diphenylpyridine CAS No. 1912-16-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1912-16-9

Molecular Formula

C18H15N

Molecular Weight

245.3 g/mol

IUPAC Name

2-methyl-4,6-diphenylpyridine

InChI

InChI=1S/C18H15N/c1-14-12-17(15-8-4-2-5-9-15)13-18(19-14)16-10-6-3-7-11-16/h2-13H,1H3

InChI Key

KPUJGVVPKGQHPF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 4,6 Diphenylpyridine and Its Derivatives

Conventional Synthetic Routes for Pyridine (B92270) Ring Formation

Conventional methods for pyridine synthesis often involve the condensation of carbonyl compounds and a nitrogen source, leading to the formation of the heterocyclic ring. These methods are well-established and provide access to a wide variety of substituted pyridines.

Multi-component Condensation Reactions (e.g., Hantzsch-type, Chalcone-based)

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. globalresearchonline.net This approach is atom-economical and simplifies the synthesis process. nih.gov

Hantzsch-type Pyridine Synthesis:

The Hantzsch pyridine synthesis, first reported in 1881, is a classic MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). alfa-chemistry.comwikipedia.orgthermofisher.com The initial product is a 1,4-dihydropyridine (B1200194), which can then be oxidized to the corresponding pyridine. alfa-chemistry.comwikipedia.org The driving force for this final oxidation step is the formation of the stable aromatic pyridine ring. wikipedia.org While the original Hantzsch synthesis produces symmetrical pyridines, modifications have been developed to access unsymmetrical derivatives. thermofisher.com

A general scheme for the Hantzsch synthesis of a polysubstituted pyridine is as follows:

Step 1: Knoevenagel Condensation: One equivalent of the β-keto ester reacts with an aldehyde.

Step 2: Enamine Formation: The second equivalent of the β-keto ester reacts with ammonia to form an enamine.

Step 3: Michael Addition and Cyclization: The enamine adds to the product of the Knoevenagel condensation, followed by cyclization and dehydration to yield the 1,4-dihydropyridine.

Step 4: Oxidation: The 1,4-dihydropyridine is oxidized to the final pyridine product.

Reactant 1Reactant 2Reactant 3Nitrogen SourceCatalyst/ConditionsProductYield (%)
Benzaldehyde (B42025)Ethyl acetoacetate (B1235776) (2 equiv.)-Ammonium acetatep-Toluenesulfonic acid, Solvent-freeDiethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate80-96

Chalcone-based Pyridine Synthesis:

Chalcones, or 1,3-diaryl-2-propen-1-ones, are valuable precursors for the synthesis of various heterocyclic compounds, including 2,4,6-triarylpyridines. These reactions typically proceed through a one-pot condensation of a chalcone (B49325), a ketone, and a nitrogen source, often ammonium acetate, in the presence of a catalyst. organic-chemistry.org The reaction involves a Michael addition of the ketone to the chalcone, followed by cyclization and aromatization. researchgate.net

One-pot syntheses are particularly advantageous as they reduce the need for purification of intermediates, saving time and resources. researchgate.net For instance, the reaction of a chalcone with an acetophenone (B1666503) derivative and ammonium acetate in a suitable solvent like glacial acetic acid can efficiently produce 2,4,6-triarylpyridines. organic-chemistry.org

ChalconeKetoneNitrogen SourceSolvent/CatalystProductYield (%)
1,3-DiphenylpropenoneAcetophenoneAmmonium acetateGlacial Acetic Acid2,4,6-Triphenylpyridine (B1295210)Not Specified
4,4'-Difluoro chalconeSubstituted acetophenonesAmmonium acetateGlacial Acetic Acid2,4,6-Triaryl pyridinesNot Specified

Cyclization Reactions and Annulation Strategies

Cyclization and annulation reactions are fundamental strategies for the construction of cyclic systems, including the pyridine ring. These methods involve the formation of one or more rings from an acyclic precursor.

Cyclization of 1,5-Diketones:

A common approach to pyridine synthesis is the cyclization of 1,5-dicarbonyl compounds with a nitrogen source. The 1,5-diketone precursor can be synthesized through various methods, including the Michael addition of a ketone to an α,β-unsaturated ketone (a chalcone). acs.org Once the 1,5-diketone is formed, treatment with a nitrogen source such as hydroxylamine (B1172632) hydrochloride or ammonium acetate leads to the formation of the pyridine ring. acs.org

Annulation Strategies:

Annulation refers to the process of building a new ring onto an existing molecule. rsc.org Various annulation strategies have been developed for pyridine synthesis. For example, a [3+3] annulation strategy can be employed, where a three-carbon synthon reacts with a three-atom synthon containing a nitrogen atom. Lewis acid-promoted [3+3] annulation between 3-ethoxycyclobutanones (acting as 1,3-dicarbonyl surrogates) and enamines can lead to the formation of substituted pyridines in good to high yields. nih.gov

Specific Reaction Pathways for 2-Methyl-4,6-diphenylpyridine Synthesis (e.g., Hosomi–Sakurai Addition pathway)

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In pyridine synthesis, this often involves the use of alternative energy sources like microwaves and ultrasound to accelerate reactions, reduce energy consumption, and improve yields. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. globalresearchonline.net Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. globalresearchonline.netnih.gov

The synthesis of 2,4,6-trisubstituted pyridines, including derivatives of this compound, can be efficiently achieved through one-pot, multi-component reactions under microwave irradiation. For example, the reaction of acetophenones, benzaldehydes, and ammonium acetate can be carried out without a catalyst under microwave irradiation to afford 2,4,6-triarylpyridines.

ReactantsConditionsReaction TimeProductYield (%)
Acetophenone, Benzaldehyde, Ammonium AcetateMicrowave, Catalyst-freeMinutes2,4,6-TriphenylpyridineHigh
1-benzyl-5-methyl-1,2,3-triazol-4-yl-3-arylprop-2-en-1-ones, Ketone, Ammonium acetateMicrowave, WaterNot Specified2-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-4,6-diphenylpyridine90

Ultrasound-Induced Synthesis Techniques

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. wikipedia.orgnih.gov The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with high temperatures and pressures, which can significantly enhance reaction rates. nih.gov

Ultrasound irradiation has been successfully applied to the Hantzsch synthesis of 1,4-dihydropyridines, leading to higher yields in shorter reaction times compared to conventional heating. wikipedia.org For instance, the condensation of benzaldehyde, ethyl acetoacetate, and ammonium acetate under ultrasonic irradiation in the presence of a catalyst can yield the corresponding 1,4-dihydropyridine in high yield. wikipedia.org Similarly, chalcone synthesis, a key step in some pyridine syntheses, is significantly accelerated by ultrasound. mdpi.com The synthesis of 2-amino-4,6-diaryl pyrimidines from enones and guanidine (B92328) has been achieved with ultrasound for solvation followed by microwave for the heterocyclization, demonstrating a combined green approach. researchgate.net

ReactantsConditionsReaction TimeProductYield (%)
Benzaldehyde, Ethyl acetoacetate, Ammonium acetateUltrasound, PTSA, Aqueous micellesNot SpecifiedDiethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate96
Chalcone derivatives, ThioureaUltrasound, KOH, Ethanol (B145695)20-29 min6-aryl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thiones73-82

Solvent-Free Reaction Conditions

The synthesis of substituted pyridines, including this compound, under solvent-free conditions represents a significant advancement in green chemistry. This methodology minimizes waste and often avoids the use of hazardous organic solvents. researchgate.net A prominent approach involves the one-pot condensation of an aldehyde, a ketone, and a nitrogen source, heated together without any solvent. scirp.orgsemanticscholar.org For the specific synthesis of 2,4,6-triarylpyridines, this typically involves reacting an aromatic aldehyde, an acetophenone derivative, and ammonium acetate at elevated temperatures (e.g., 120°C). scirp.orgsemanticscholar.org

This method is notable for its simplicity, high atom economy, and often straightforward product isolation. researchgate.net The reaction proceeds through a series of aldol (B89426) condensations, Michael additions, and cyclization/aromatization steps. The absence of a solvent can lead to faster reaction times and higher yields due to the high concentration of reactants. researchgate.net Research has demonstrated that this solventless approach is not only efficient but also can be coupled with recyclable catalysts, further enhancing its environmental credentials. scirp.orgsemanticscholar.org

Application of Ionic Liquids as Reaction Media

Ionic liquids (ILs) have emerged as versatile and environmentally benign reaction media for organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility characteristics. nih.gov In the context of pyridine synthesis, ILs can act as both the solvent and a catalyst promoter. For instance, the one-pot, multi-component synthesis of 2-aminopyridine-3-carbonitrile derivatives, which are structurally related to the target compound, has been successfully carried out in 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim][BF4]). researchgate.net

This method involves the condensation of an aromatic aldehyde, a methyl ketone, malononitrile (B47326), and ammonium acetate in the ionic liquid. The use of [Bmim][BF4] facilitates the reaction, leading to high yields in relatively short reaction times (4-5.5 hours) at moderate temperatures (60°C). researchgate.net The ionic liquid can often be recovered and reused, making the process more sustainable. The synthesis of pyridinium-based ionic liquids themselves has been refined, allowing for a wide range of tailored solvents for specific chemical transformations. nih.govtubitak.gov.tr

Catalytic Approaches for this compound Synthesis

Catalysis is central to the efficient synthesis of complex molecules like this compound, offering pathways with higher yields, selectivity, and milder reaction conditions.

Heterogeneous Catalysis (e.g., Montmorillonite K10 Clay, ZSM-5)

Heterogeneous catalysts, being in a different phase from the reactants, offer significant advantages, including easy separation from the reaction mixture and potential for recycling. nih.gov

Montmorillonite K10 Clay: This acidic clay has proven to be a highly effective, inexpensive, and reusable solid acid catalyst for the synthesis of 2,4,6-trisubstituted pyridines under solvent-free conditions. scirp.orgsemanticscholar.orgresearchgate.net The reaction involves the cyclo-condensation of aromatic ketones and aldehydes with ammonium acetate at 120°C. scirp.orgsemanticscholar.org Montmorillonite K10's acidic sites are crucial for catalyzing the condensation and cyclization steps. nih.govnih.gov This method is characterized by high selectivity, with yields of up to 97%, and a simple work-up procedure that avoids column chromatography. scirp.orgsemanticscholar.org The catalyst can be filtered off, washed, dried, and reused for several cycles without a significant loss of activity, highlighting the process's green credentials. scirp.orgsemanticscholar.orgresearchgate.net

ReactantsCatalystConditionsYieldReference
Benzaldehyde, Acetophenone, NH₄OAcMontmorillonite K10120°C, Solvent-free95% scirp.orgsemanticscholar.org
4-Cl-Benzaldehyde, Acetophenone, NH₄OAcMontmorillonite K10120°C, Solvent-free97% scirp.orgsemanticscholar.org
4-MeO-Benzaldehyde, Acetophenone, NH₄OAcMontmorillonite K10120°C, Solvent-free92% scirp.orgsemanticscholar.org

ZSM-5 Zeolite: Zeolites like ZSM-5 are crystalline aluminosilicates with a well-defined microporous structure and strong acidic sites, making them valuable catalysts in organic synthesis. nih.gov While widely used in various industrial processes, their application in the synthesis of highly substituted pyridines is an area of growing interest. rsc.org The shape-selective nature and thermal stability of ZSM-5 can influence product distribution. nih.gov Hierarchical ZSM-5 zeolites, which possess both micropores and mesopores, can overcome diffusion limitations often encountered with bulky molecules, potentially improving catalytic efficiency for the synthesis of compounds like this compound. rsc.orgresearchgate.net The acidic properties of ZSM-5 can be tailored, and it has been shown to catalyze reactions such as Claisen-Schmidt condensation, a key step in pyridine formation. rsc.orgdtu.dk

Metal-Catalyzed Cyclotrimerization Reactions (e.g., Cobalt(III)-catalyzed, Copper(II)-catalyzed, Rhodium(III)-catalyzed)

The [2+2+2] cyclotrimerization of alkynes and nitriles is a powerful and atom-economical method for constructing the pyridine ring. rsc.org

Cobalt-Catalyzed Reactions: Cobalt complexes are particularly effective catalysts for the co-oligomerization of two alkyne molecules and one nitrile molecule to form pyridines. acs.org This reaction, first reported by Wakatsuki and Yamazaki, typically proceeds via a cobaltacyclopentadiene intermediate. acs.org Various cobalt catalysts, including CpCo(CO)₂ (where Cp is cyclopentadienyl), have been employed. acs.orgresearchgate.net The development of water-soluble cobalt(I) catalysts has enabled these reactions to be performed under purely thermal conditions in aqueous solutions, accommodating a wide range of functional groups. acs.orgnih.gov

Copper-Catalyzed Reactions: Copper catalysts are versatile and have been employed in various strategies for pyridine synthesis. One approach involves a redox-neutral, [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, which is synergistically catalyzed by a copper(I) salt and a secondary amine. nih.gov Copper catalysts are also effective in Ullmann-type couplings followed by intramolecular cyclization to produce substituted quinazolines, a related class of N-heterocyles, demonstrating their utility in C-N bond formation. organic-chemistry.org Other copper-catalyzed reactions leading to nitrogen heterocycles involve mechanisms like aziridination and cyclization of amino-coumarins. cmu.eduencyclopedia.pub

Rhodium-Catalyzed Reactions: Rhodium catalysts are well-known for mediating C-H activation and functionalization, which provides a modern route to substituted pyridines. nih.govnih.govresearchgate.net For instance, rhodium(III) catalysts can direct the functionalization of C-H bonds in 2-phenylpyridines. researchgate.net Rhodium complexes also catalyze cycloaddition reactions for the synthesis of other nitrogen heterocycles, such as the reaction of 1-tosyl-1,2,3-triazoles with isoxazoles to form 2-aroylpyrimidines, showcasing their ability to facilitate complex molecular rearrangements. nih.gov

Metal CatalystReaction TypeKey FeaturesReference
Cobalt (Co) [2+2+2] CyclotrimerizationAtom-economical, effective for alkyne-nitrile coupling, can be performed in aqueous media. acs.orgacs.orgnih.gov
Copper (Cu) Condensation/CouplingSynergistic catalysis with amines, versatile for C-N bond formation. nih.govorganic-chemistry.org
Rhodium (Rh) C-H Activation/CycloadditionEnables direct functionalization of pre-existing rings, facilitates complex rearrangements. nih.govresearchgate.netnih.gov

Aminocatalysis in Pyridine Formation

Aminocatalysis refers to reactions catalyzed by amines or their derivatives. In the context of pyridine synthesis, ammonium acetate is frequently used not just as a nitrogen source but also as a catalyst in Hantzsch-type reactions and related condensations. scirp.orgsemanticscholar.org Furthermore, a sophisticated approach involves the synergistic catalysis of a copper(I) salt and a secondary ammonium salt (or amine) for the [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes. This dual catalytic system merges iminium catalysis with the redox activity of the copper catalyst to construct the pyridine ring under mild, redox-neutral conditions. nih.gov This method is modular and tolerates a broad range of functional groups.

Synthesis of Structural Derivatives and Analogs of this compound

The synthesis of structural derivatives and analogs of this compound is readily achievable by modifying the starting materials in the established synthetic routes. For multicomponent condensation reactions, varying the aldehyde and ketone components allows for the introduction of a wide array of substituents onto the pyridine core. scirp.orgsemanticscholar.org

For example, using substituted benzaldehydes or different acetophenones in the Montmorillonite K10-catalyzed reaction leads directly to pyridines with diverse aryl groups at the 4- and 6-positions. scirp.orgsemanticscholar.org Similarly, replacing one of the ketone components can introduce different alkyl or aryl groups at the 2-position. nih.gov Metal-catalyzed C-H functionalization offers a different strategy, allowing for the late-stage modification of a pre-formed 2-phenylpyridine (B120327) core to introduce new functional groups. nih.govresearchgate.netmdpi.com The synthesis of 4,6-disubstituted di-(phenyl) pyrimidin-2-amines, which are aza-analogs of the target pyridine, can be achieved by reacting chalcone derivatives with guanidine hydrochloride. researchgate.net These modular approaches provide chemists with powerful tools to generate libraries of related compounds for further study.

Introduction of Functional Groups (e.g., amino, cyano, azido (B1232118), methoxy (B1213986), fluoro)

The functionalization of the this compound scaffold can be achieved either by incorporating functionalized precursors during the ring synthesis or by modifying the pre-formed pyridine ring.

Amino and Cyano Groups: The simultaneous introduction of amino and cyano groups is commonly accomplished through one-pot, multicomponent reactions. A prevalent method involves the condensation of a chalcone (or its precursors, an aldehyde and an acetophenone), malononitrile, and a nitrogen source like ammonium acetate. researchgate.netmdpi.com This reaction, often carried out in a solvent like ethanol under reflux, efficiently yields 2-amino-4,6-diarylpyridine-3-carbonitriles. mdpi.com The use of various catalysts, including ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4]), has been shown to improve reaction times and yields. researchgate.net The mechanism involves the initial formation of an α,β-unsaturated ketone (chalcone), which then reacts with malononitrile and ammonia (from ammonium acetate) to form the substituted pyridine ring. researchgate.net

Azido Group: The azido group is typically introduced onto a pre-existing heterocyclic amine. A common strategy involves the conversion of an amino-substituted pyridine derivative into a diazonium salt, which is then displaced by an azide (B81097) anion (N₃⁻). For instance, amino groups on a triarylpyridine scaffold can be converted to the corresponding azides. researchgate.net Furthermore, selective reduction of polyazidopyridines has been demonstrated, indicating that multiple azido groups can be incorporated and then selectively transformed. researchgate.net For example, treatment of 2,4,6-triazidopyridines with stannous chloride (SnCl₂) in methanol (B129727) results in the regioselective reduction of the azido group at the 4-position (γ-position) to an amino group, leaving the azido groups at the 2- and 6-positions (α-positions) intact. researchgate.net

Methoxy Group: The introduction of a methoxy group is most frequently achieved by utilizing a starting material that already bears this functionality. For instance, in the synthesis of 2,4,6-triarylpyridines, a methoxy-substituted acetophenone or benzaldehyde can be used. mdpi.com This approach places the methoxy group on one of the pendant phenyl rings. A study on 2-amino-4,6-diphenylnicotinonitriles demonstrated the synthesis of derivatives with 3-methoxy and 4-methoxy groups on the phenyl rings by starting with the corresponding substituted acetophenones and benzaldehydes. mdpi.com Direct methoxylation of the pyridine ring is less common but can be a potential route for specific isomers.

Fluoro Group: Fluorine atoms can be incorporated into the diphenylpyridine structure using several methods. Similar to the methoxy group, using fluorinated starting materials like 4-fluoroacetophenone or 4-fluorobenzaldehyde (B137897) in a multicomponent reaction leads to fluoro-substituted phenyl rings on the pyridine core. researchgate.net Alternatively, direct fluorination of a pre-formed ring system can be performed. Electrophilic fluorinating agents, such as Selectfluor®, are used to introduce fluorine onto heterocyclic rings. nih.gov For example, the fluorination of 1,2-dihydropyridine precursors with Selectfluor® yields fluorinated dihydropyridines, which can then be aromatized to the corresponding fluorinated pyridines. nih.gov

Functional GroupSynthetic MethodStarting Materials ExampleResulting Derivative Example
Amino & Cyano One-pot multicomponent reactionBenzaldehyde, Acetophenone, Malononitrile, Ammonium Acetate2-Amino-4,6-diphenylpyridine-3-carbonitrile (B1210980) researchgate.netmdpi.com
Azido Diazotization of amine, followed by azide substitution4-Amino-2,6-diphenylpyridine4-Azido-2,6-diphenylpyridine
Methoxy Multicomponent reaction using substituted precursors4-Methoxybenzaldehyde (B44291), Acetophenone, Ammonium Acetate2-Phenyl-4-(4-methoxyphenyl)-6-methylpyridine mdpi.com
Fluoro Multicomponent reaction using substituted precursors4-Fluorobenzaldehyde, Acetophenone, Ammonium Acetate4-(4-Fluorophenyl)-2,6-diphenylpyridine researchgate.net
Fluoro Electrophilic fluorination of a dihydropyridine (B1217469) intermediate2-Methyl-5-nitro-1,2-dihydropyridine, Selectfluor®3-Fluoro-2-methyl-5-nitro-pyridine derivative nih.gov

Substitution Patterns and Their Synthetic Routes

The substitution pattern on the this compound core, particularly on the phenyl rings, is readily controlled by the choice of starting materials in multicomponent synthesis strategies. The Krohnke pyridine synthesis and related one-pot procedures are exceptionally versatile for this purpose.

The most common and efficient route to achieve diverse substitution patterns on the 2- and 6-phenyl rings is the one-pot condensation of two equivalents of a substituted acetophenone with one equivalent of a substituted benzaldehyde and a nitrogen source, typically ammonium acetate. researchgate.net By varying the substituents on the acetophenone (e.g., methyl, methoxy, chloro) and the benzaldehyde, a vast library of 2,4,6-triarylpyridines with different electronic and steric properties can be generated. For example, reacting 4-chloroacetophenone with 4-methoxybenzaldehyde yields a pyridine with 4-chlorophenyl groups at the 2- and 6-positions and a 4-methoxyphenyl (B3050149) group at the 4-position.

An alternative approach allows for different substituents at the 2- and 6-positions. This involves a stepwise synthesis, often starting with the formation of a chalcone (an α,β-unsaturated ketone) from a substituted acetophenone and a substituted benzaldehyde. researchgate.net This chalcone is then reacted with a different acetophenone in the presence of ammonium acetate to form the asymmetrically substituted pyridine.

Catalysts play a crucial role in these syntheses. Various catalysts, from simple acids like glacial acetic acid to heteropolyacids and magnetic nanoparticles, have been employed to improve yields and reaction conditions. researchgate.netresearchgate.net Solvent-free conditions using catalysts like tetrabutylammonium (B224687) hydrogen sulphate (TBAHS) have also been developed, offering a more environmentally friendly approach. rasayanjournal.co.in

Synthetic RouteReactantsCatalyst/ConditionsResulting Substitution Pattern
Symmetrical One-Pot Synthesis 2 eq. Acetophenone, 1 eq. Benzaldehyde, Ammonium AcetateTetrabutylammonium hydrogen sulphate (TBAHS), 80 °C, Solvent-freeSymmetrical 2,6-diaryl substitution, 4-aryl substitution rasayanjournal.co.in
Asymmetrical One-Pot Synthesis 1 eq. 4,4'-Difluoro chalcone, 1 eq. Substituted Acetophenone, Ammonium AcetateGlacial Acetic AcidAsymmetrical 2,6-diaryl substitution researchgate.net
Lewis Acid-Controlled MCR Aromatic Ketones, Aromatic Aldehydes, Hexamethyldisilazane (HMDS)Lewis Acid (e.g., TMSOTf), Microwave IrradiationVaried triaryl substitution patterns rsc.org
Nanoparticle Catalysis Acetophenones, Aryl Aldehydes, Ammonium AcetateFe₃O₄/Hydrotalcite-Co Nanoparticles, Reflux, Solvent-freeVaried triaryl substitution patterns

Regioselective Synthesis Strategies

Regioselectivity is a critical aspect of pyridine synthesis, ensuring that functional groups are placed at the desired positions on the heterocyclic ring. While many multicomponent reactions leading to 2,4,6-trisubstituted pyridines are inherently regioselective due to the reaction mechanism, specific strategies have been developed to control the outcome when isomeric products are possible.

One challenge arises in cycloaddition reactions where reactants are unsymmetrical. For example, the nickel-catalyzed [4+2] cycloaddition of N-Ts-3-azetidinone with internal alkynes bearing two sterically similar alkyl groups often results in poor regioselectivity. A successful strategy to overcome this involves using 1,3-enynes as surrogates for the alkyne. The electronic bias of the enyne system directs the cycloaddition, allowing for the selective synthesis of a single regioisomer of the resulting dihydropyridinone, which can then be aromatized to a specifically substituted pyridine. liverpool.ac.uk By judiciously choosing the substitution pattern on the enyne, complementary access to each regioisomer of the final pyridine product can be achieved. liverpool.ac.uk

Another form of regioselectivity is demonstrated in the functional group manipulation of an already formed pyridine ring. As mentioned previously, the selective reduction of 2,4,6-triazidopyridines is a prime example. The azido group at the 4-position is preferentially reduced over the azido groups at the 2- and 6-positions. researchgate.net This difference in reactivity is attributed to the non-equivalent distribution of electron density at the α- (2,6) and γ- (4) positions of the pyridine ring, allowing for regioselective chemical transformations.

In the context of building the ring, eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) reactions have been developed for the regioselective synthesis of other heterocycles like pyrazoles. mdpi.com In these reactions, the regioselectivity is explained by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of the dipolarophile (the alkene component) and the lowest unoccupied molecular orbital (LUMO) of the dipole (the nitrilimine) dictates the orientation of the addition. mdpi.com Similar principles can be applied to control regioselectivity in the synthesis of pyridine derivatives through related cycloaddition pathways.

StrategyReaction TypeKey PrincipleOutcome
Use of Alkyne Surrogates [4+2] CycloadditionUsing a 1,3-enyne instead of a symmetric internal alkyne introduces electronic bias. liverpool.ac.ukSelective formation of one regioisomer of the resulting substituted pyridine. liverpool.ac.uk
Selective Functional Group Transformation ReductionExploiting the differential electronic properties of the α- and γ-positions of the pyridine ring. researchgate.netRegioselective reduction of the γ-azido group in 2,4,6-triazidopyridines. researchgate.net
Frontier Molecular Orbital Control 1,3-Dipolar CycloadditionControlling the HOMO-LUMO interaction between the dipole and dipolarophile components. mdpi.comHigh regioselectivity in the formation of the heterocyclic ring. mdpi.com

Chemical Reactivity and Reaction Mechanisms of 2 Methyl 4,6 Diphenylpyridine

Mechanistic Investigations of Formation Reactions

The synthesis of the pyridine (B92270) ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to construct this fundamental scaffold. The formation of 2-Methyl-4,6-diphenylpyridine often involves multi-component condensation reactions, where several simple starting materials combine in a single pot to form the more complex pyridine product. These reactions are valued for their efficiency and atom economy. acsgcipr.org

Several named reactions can be adapted for the synthesis of polysubstituted pyridines like this compound. These include the Hantzsch, Guareschi-Thorpe, and Kröhnke pyridine syntheses, each with its own characteristic set of precursors and mechanistic pathways. acsgcipr.org

Hantzsch Pyridine Synthesis: This method typically involves the condensation of a β-ketoester, an aldehyde, and a nitrogen source like ammonia (B1221849). wikipedia.org The initial steps involve the formation of an enamine from the β-ketoester and ammonia, and a Knoevenagel condensation between the aldehyde and the β-ketoester. These intermediates then undergo a Michael addition, followed by cyclization and dehydration. The final step is an oxidation to achieve the aromatic pyridine ring. acsgcipr.orgwikipedia.org

Guareschi-Thorpe Reaction: This synthesis utilizes a β-diester, a cyanoacetate (B8463686) or cyanoacetamide, and ammonium (B1175870) acetate (B1210297). nih.govrsc.orgrsc.org The proposed mechanism initiates with the aminolysis of the cyanoacetic ester to form cyanoacetamide. This is followed by an aldol-type condensation with a β-ketoester to generate a 1,5-dicarbonyl intermediate, which then cyclizes and dehydrates to yield the substituted pyridine. nih.govrsc.org The role of ammonium carbonate can be dual, acting as both the nitrogen source and a promoter for the reaction. nih.govrsc.orgrsc.org

Kröhnke Pyridine Synthesis: A versatile method for creating highly functionalized pyridines, the Kröhnke synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen donor, often ammonium acetate. wikipedia.orgwikipedia.orgresearchgate.net The mechanism begins with the formation of a Michael adduct, which tautomerizes to a 1,5-dicarbonyl compound. Subsequent addition of ammonia, dehydration to an imine, and further cyclization and aromatization lead to the final pyridine product. wikipedia.org Variations of this method exist, such as using enamino nitriles in place of the α-pyridinium methyl ketone. wikipedia.org

Chichibabin Pyridine Synthesis: This reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.orgchemistnotes.com The synthesis often requires high temperatures and a catalyst, such as modified alumina (B75360) or silica. wikipedia.org The mechanism involves a series of aldol (B89426) condensations, Michael additions, and imine formations to construct the pyridine ring. wikipedia.org

A plausible general mechanism for a one-pot, three-component synthesis of a polysubstituted pyridine from an aldehyde, a ketone, and a nitrogen source (like ammonium acetate) can be proposed. Initially, the aldehyde condenses with the ketone to form an α,β-unsaturated ketone. Concurrently, another molecule of the ketone reacts with ammonia to form an enamine or imine. These two intermediates then undergo a Michael addition, followed by cyclization and subsequent dehydration or dehydrogenation to yield the aromatic pyridine ring. acgpubs.orgnih.govacs.org

Table 1: Comparison of Key Multi-component Pyridine Syntheses

Reaction NameTypical Starting MaterialsKey IntermediatesFinal Step
Hantzsch Synthesisβ-ketoester, aldehyde, ammoniaEnamine, Knoevenagel adduct, dihydropyridine (B1217469)Oxidation
Guareschi-Thorpeβ-diester, cyanoacetate/cyanoacetamide, ammonium saltCyanoacetamide, 1,5-dicarbonylCyclization/Dehydration
Kröhnke Synthesisα-pyridinium methyl ketone, α,β-unsaturated carbonyl, ammonium saltMichael adduct, 1,5-dicarbonyl, imineAromatization
Chichibabin SynthesisAldehydes/ketones, ammoniaImines, aldol and Michael adductsCyclization/Dehydration

Decarboxylative reactions offer an alternative route to pyridine synthesis, often utilizing α-amino acids as starting materials. organic-chemistry.orgresearchgate.net A visible-light-induced decarboxylative Chichibabin-type pyridine synthesis has been developed. sci-hub.se In this process, an in-situ generated α-enamine acid, upon photoexcitation, is oxidized by aerobic oxygen to form a radical cation species. Subsequent decarboxylation and further oxidation generate an iminium intermediate which then undergoes cyclization to form the pyridinium (B92312) ring. sci-hub.se

Mechanistic studies suggest that these reactions can proceed through an ionic pathway involving the formation of an intermediate, followed by oxidative processes and intramolecular amination. organic-chemistry.org For instance, a copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines can yield 1,3-disubstituted imidazo[1,5-a]pyridines. organic-chemistry.org Another approach involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride, which likely proceeds through an in-situ decarboxylation process to form substituted 2-amino isonicotinic acids. organic-chemistry.org

Visible-light-driven decarboxylative cyclizations involving amino acids and aldehydes have also been reported. rsc.org The proposed mechanism for some of these transformations involves the photoinduced decarboxylation of an amino acid derivative to generate an α-amino radical. This radical can then engage in further reactions, such as addition to an α,β-unsaturated amide, followed by intramolecular radical cyclization to construct new heterocyclic systems. rsc.org

Electrophilic Aromatic Substitution Reactions

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). wikipedia.orgiust.ac.ir This is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. iust.ac.irslideshare.net Furthermore, the nitrogen atom's basic lone pair can be protonated or coordinate to a Lewis acid catalyst, further deactivating the ring and creating a pyridinium cation. iust.ac.ir

Substitution on the pyridine ring typically occurs at the 3-position (β-position), as the intermediates formed by attack at the 2- and 4-positions (α- and γ-positions) are less stable. wikipedia.orgslideshare.net However, the presence of activating substituents on the ring can influence the rate and regioselectivity of the reaction. masterorganicchemistry.com

In the case of this compound, the methyl group is an activating group, while the phenyl groups are also generally activating and ortho-, para-directing. The interplay of these substituents, along with the deactivating effect of the pyridine nitrogen, will determine the outcome of electrophilic substitution reactions.

Specific electrophilic substitution reactions on pyridine itself, such as nitration and sulfonation, require harsh conditions. wikipedia.orgslideshare.netabertay.ac.uk For example, direct nitration of pyridine is sluggish and may require reagents like nitronium tetrafluoroborate (B81430) (NO₂BF₄). wikipedia.orgiust.ac.ir Friedel-Crafts alkylation and acylation reactions often fail with pyridine because they lead to N-alkylation or N-acylation. wikipedia.orgiust.ac.ir

For this compound, electrophilic attack is expected to occur on the phenyl rings as well as the pyridine ring. The phenyl rings are more activated towards electrophilic substitution than the pyridine ring. Within the pyridine ring, the 3- and 5-positions are the most likely sites for substitution, although the steric hindrance from the adjacent phenyl groups might influence the regioselectivity. The electron-rich phenyl rings are likely to undergo substitution at their ortho- and para-positions.

Theoretical studies using density functional theory (DFT) on related 3,5-dimethyl-2,6-diphenylpyridine derivatives have analyzed the molecular electrostatic potential (MEP). niscpr.res.in The MEP can help predict sites for electrophilic attack, with electron-rich regions (typically colored red) being the most susceptible. niscpr.res.in

Table 2: Summary of Reactivity for this compound

Reaction TypeReactivityMechanistic Considerations
Formation Readily formed via multi-component reactions.Proceeds through various named syntheses (Hantzsch, Kröhnke, etc.) involving condensation and cyclization steps. Decarboxylative routes are also possible.
Thermolysis Subject to decomposition at high temperatures.Likely involves loss of substituents or cleavage of the pyridine ring.
Photolysis Can undergo decomposition upon UV irradiation.May involve cleavage of substituent bonds or the pyridine ring itself. Precursors can form reactive intermediates like nitrenium ions.
Electrophilic Aromatic Substitution Pyridine ring is deactivated; phenyl rings are activated.Substitution favored at the 3- and 5-positions of the pyridine ring and ortho/para positions of the phenyl rings. Steric hindrance is a factor.

Role of Nitrenium Ions (Singlet and Triplet States)

The study of nitrenium ions generated from precursors related to this compound provides insight into fundamental reaction mechanisms. Specifically, the photolysis and thermolysis of 1-amino- and 1-anilino-2-methyl-4,6-diphenylpyridinium salts serve as routes to generate singlet and triplet nitrenium ions, which exhibit distinct reactivity.

Thermolysis of 1-anilino-2-methyl-4,6-diphenylpyridinium tetrafluoroborate in the presence of trifluoroacetic acid (TFA) and benzene or toluene (B28343) leads to the formation of N-substitution products. This reaction proceeds via a singlet phenylnitrenium ion, which is generated through the unimolecular decomposition of the salt. The singlet nitrenium ion acts as an electrophile, leading to aromatic amination. nih.gov The interaction with the heterocyclic nitrogen of the pyridine ring is thought to stabilize the singlet state over the triplet state, thus favoring this amination pathway. csic.es

In contrast, the photolysis of these pyridinium salts generates a triplet phenylnitrenium ion. Triplet nitrenium ions, being in a more stable electronic ground state for the parent nitrenium ion (NH2+), tend to undergo reactions such as hydrogen atom abstraction rather than aromatic substitution. nih.gov For instance, photolysis of 1-anilino-2-methyl-4,6-diphenylpyridinium tetrafluoroborate results in the formation of this compound, aniline (B41778), and products of hydrogen abstraction like biphenyl. The spin state of the nitrenium ion is a critical determinant of the reaction outcome, with singlet states leading to amination and triplet states favoring abstraction and other radical-type reactions. csic.esresearchgate.net The choice between thermolysis and photolysis provides a method for selectively generating either the singlet or triplet species, respectively.

The stability and reactivity of nitrenium ions are also influenced by substituents. Arylnitrenium ions are generally more stable than alkylnitrenium ions due to the delocalization of the positive charge into the aryl ring. dicp.ac.cn The presence of a powerful donor substituent on the nitrogen atom can further stabilize the nitrenium ion, with the singlet state being stabilized to a greater extent than the triplet state. dicp.ac.cn

Table 1: Products of Thermolysis and Photolysis of 1-Anilino-2-methyl-4,6-diphenylpyridinium Tetrafluoroborate
Reaction ConditionIntermediate SpeciesMajor ProductsReaction Type
Thermolysis in Arene-Trifluoroacetic AcidSinglet Phenylnitrenium IonThis compound, N-substitution products (e.g., diphenylamine)Aromatic N-substitution
Photolysis in Arene-Trifluoroacetic AcidTriplet Phenylnitrenium IonThis compound, Aniline, Hydrogen abstraction products (e.g., Biphenyl)Hydrogen Abstraction

C-H Activation and Functionalization Studies

The direct functionalization of carbon-hydrogen (C-H) bonds in aromatic systems is a powerful tool in organic synthesis. While specific studies on the C-H activation of this compound are not extensively detailed, research on the closely related 2,6-diphenylpyridine (B1197909) provides significant insights into the potential reactivity of this class of compounds.

Studies on 2,6-diphenylpyridine have shown that the ortho-C-H bonds of the phenyl rings are susceptible to activation by transition metals. For example, iridium complexes can promote the double ortho-C-H bond activation of 2,6-diphenylpyridine to form a dianionic C,N,C-pincer ligand. csic.es Similarly, platinum complexes can effect the cyclometalation of 2,6-diphenylpyridine. The reaction of potassium tetrachloroplatinate with 2,6-diphenylpyridine in acetic acid results in a monocyclometalated species. acs.org This can then undergo a second cyclometalation to yield a C^N^C dicyclometalated complex, a reaction that is notably facilitated by the addition of water. acs.org

The functionalization of the diphenylpyridine core can also be achieved through other synthetic strategies. For instance, 4-bromo-2,6-diphenylpyridine (B1601486) is a key intermediate that allows for further functionalization via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new aryl groups at the 4-position. This approach enables the synthesis of a variety of 2,4,6-triarylpyridines.

Furthermore, a range of polysubstituted pyridines, including derivatives of diphenylpyridine, have been synthesized through methods that involve the functionalization of C-H bonds in precursor molecules. One such approach is the base-promoted β-C(sp3)−H functionalization of enaminones to construct the pyridine ring. dicp.ac.cn

Table 2: Examples of C-H Activation and Functionalization in Diphenylpyridine Systems
ReactantReagent/CatalystProduct TypeKey TransformationReference
2,6-DiphenylpyridineIrH5(PiPr3)2Iridium(III) pincer complexDouble ortho-C-H bond activation csic.es
2,6-DiphenylpyridineK2PtCl4Dicyclometalated platinum complexSequential ortho-C-H activation acs.org
4-Bromo-2,6-diphenylpyridinePhenylboronic acid, Pd(PPh3)42,4,6-Triphenylpyridine (B1295210)Suzuki-Miyaura cross-coupling

Proton-Transfer Kinetics and Interfacial Phenomena

The study of proton transfer at the interface between two immiscible electrolyte solutions (ITIES) offers a clean system to investigate the kinetics of this fundamental process. Research on 2,6-diphenylpyridine (DPP), a close structural analog of this compound, has been used to probe facilitated proton transfer across the interface between an aqueous solution of hydrochloric acid and trifluorotoluene.

Using micropipette voltammetry, it was observed that 2,6-diphenylpyridine facilitates proton transfer in a diffusion-controlled manner. acs.org Further studies at nanopipette-supported interfaces allowed for the determination of kinetic parameters under conditions where the reaction is activation-controlled. The extracted apparent kinetic parameters for DPP-facilitated proton transfer were an apparent standard rate constant (kapp,0) of 3.0 ± 1.8 cm/s and an apparent transfer coefficient (αapp) of 0.3 ± 0.2. acs.org

The voltammetric data for 2,6-diphenylpyridine show symmetric diffusion peaks, which is consistent with a direct interfacial proton transfer mechanism. This suggests that the proton is transferred directly from the hydronium ion at the aqueous side of the interface to the pyridine nitrogen of the DPP molecule in the organic phase. acs.org This is in contrast to other systems, such as with 9-methylacridine, which exhibit asymmetric peaks indicative of an indirect conjugate acid proton transfer pathway. acs.org The structural features of 2,6-diphenylpyridine, and by extension this compound, are thus conducive to a direct interfacial proton transfer process.

Table 3: Kinetic Parameters for 2,6-Diphenylpyridine (DPP)-Facilitated Proton Transfer acs.org
ParameterValueMethod
Apparent Standard Rate Constant (kapp,0)3.0 ± 1.8 cm/sNanopipette Voltammetry
Apparent Transfer Coefficient (αapp)0.3 ± 0.2Nanopipette Voltammetry

Spectroscopic Characterization and Structural Elucidation of 2 Methyl 4,6 Diphenylpyridine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C)

NMR spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules. For derivatives of 2-Methyl-4,6-diphenylpyridine, both ¹H and ¹³C NMR are employed to map the carbon and hydrogen framework.

In a study of methyl 2-methyl-4,6-diphenylnicotinate, the ¹H NMR spectrum in CDCl₃ showed characteristic signals for the aromatic protons between δ 8.07-7.38 ppm. The methyl group on the pyridine (B92270) ring appeared as a singlet at δ 2.71 ppm, and the methyl ester protons resonated at δ 3.65 ppm. rsc.org The corresponding ¹³C NMR spectrum displayed signals for the carbonyl carbon at δ 169.5 ppm, and the pyridine and phenyl carbons in the range of δ 118.5-157.5 ppm, with the methyl carbon at δ 23.1 ppm. rsc.org

Similarly, for 2-methyl-3,6-diphenylpyridine (B8493022), the ¹H NMR spectrum in acetone-d₆ revealed aromatic proton signals from δ 7.41-8.18 ppm and a singlet for the methyl group at δ 2.53 ppm. doi.org The ¹³C NMR spectrum in CDCl₃ for this compound showed signals for the pyridine and phenyl carbons between δ 118.1 and 156.0 ppm, and the methyl carbon at δ 23.8 ppm. doi.org

The structure of various substituted this compound derivatives has been confirmed using these NMR techniques, with specific chemical shifts varying depending on the nature and position of the substituents. rsc.orgdoi.org

Table 1: Representative ¹H NMR Data for this compound Derivatives

CompoundSolventChemical Shift (δ ppm) and Multiplicity
Methyl 2-methyl-4,6-diphenylnicotinateCDCl₃8.07-7.98 (m, 2H), 7.58 (s, 1H), 7.49-7.38 (m, 8H), 3.65 (s, 3H), 2.71 (s, 3H) rsc.org
2-Methyl-3,6-diphenylpyridineAcetone-d₆8.18 (d, J = 7.6 Hz, 2H), 7.83 (d, J = 8.0 Hz, 1H), 7.67 (d, J = 8.0 Hz, 1H), 7.51-7.41 (m, 8H), 2.53 (s, 3H) doi.org
Ethyl 2-methyl-4,6-diphenylnicotinateCDCl₃8.06-8.00 (m, 2H), 7.57 (s, 1H), 7.50-7.40 (m, 8H), 4.12 (q, J = 7.10 Hz, 2H), 2.72 (s, 3H), 1.00 (t, J = 7.10 Hz, 3H) rsc.org
Allyl 2-methyl-4,6-diphenylnicotinateCDCl₃8.03 (dd, J = 8.10, 1.30 Hz, 2H), 7.58 (s, 1H), 7.51-7.41 (m, 8H), 5.67-5.57 (m, 1H), 5.19-5.09 (m, 2H), 4.55 (d, J = 6.00 Hz, 2H), 2.73 (s, 3H) rsc.org

Table 2: Representative ¹³C NMR Data for this compound Derivatives

CompoundSolventChemical Shift (δ ppm)
Methyl 2-methyl-4,6-diphenylnicotinateCDCl₃169.5, 157.5, 155.8, 148.9, 138.8, 138.7, 129.3, 128.8, 128.5, 128.5, 127.8, 127.2, 126.5, 118.5, 52.2, 23.1 rsc.org
2-Methyl-3,6-diphenylpyridineCDCl₃156.0, 155.6, 140.8, 139.9, 138.7, 136.1, 129.8, 129.5, 129.3, 129.2, 128.2, 127.4, 118.1, 23.8 doi.org
Ethyl 2-methyl-4,6-diphenylnicotinateCDCl₃168.9, 157.4, 155.7, 148.9, 138.8, 138.7, 129.3, 128.7, 128.5, 128.4, 127.9, 127.2, 126.7, 118.5, 61.3, 23.1, 13.6 rsc.org
Allyl 2-methyl-4,6-diphenylnicotinateCDCl₃168.7, 157.5, 155.8, 149.2, 138.8, 138.7, 131.2, 129.4, 128.8, 128.7, 128.5, 127.9, 127.2, 126.5, 119.0, 118.6, 66.0, 23.2 rsc.org

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis (HRMS-ESI+, GC-MS, Accurate Mass)

Mass spectrometry is indispensable for determining the molecular weight and fragmentation patterns of this compound and its analogs. High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI+) provides highly accurate mass data, which aids in confirming the elemental composition.

For instance, the HRMS (ESI) of 2-methyl-3,6-diphenylpyridine calculated for C₁₈H₁₆N [M+H]⁺ was 246.1277, with the found value being 246.1282. doi.org This close correlation confirms the molecular formula. Similarly, various derivatives have been characterized using HRMS, consistently showing excellent agreement between the calculated and found masses. rsc.orgdoi.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool, particularly for analyzing mixtures and identifying components. The mass spectrum of a this compound derivative, 1-(2-Methyl-4,6-diphenylpyridin-3-yl)ethanone, showed a molecular ion peak at m/z 287, which was also the base peak (100% relative intensity). rsc.org The fragmentation pattern provides further structural information. PubChem lists GC-MS data for this compound, with a top peak at m/z 245. nih.gov

Table 3: High-Resolution Mass Spectrometry (HRMS-ESI+) Data for this compound Derivatives

CompoundFormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺Reference
2-Methyl-3,6-diphenylpyridineC₁₈H₁₆N246.1277246.1282 doi.org
Methyl 2-methyl-4,6-diphenylnicotinateC₂₀H₁₇NO₂304.1332304.1331 rsc.org
Ethyl 2-methyl-4,6-diphenylnicotinateC₂₁H₁₉NO₂318.1489318.1491 rsc.org
Allyl 2-methyl-4,6-diphenylnicotinateC₂₂H₁₉NO₂330.1489330.1488 rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound derivatives, characteristic IR absorption bands confirm the presence of specific structural features.

The IR spectrum of 2-methyl-3,6-diphenylpyridine shows absorption bands at 1581 cm⁻¹ and 1454 cm⁻¹, corresponding to C=C and C=N stretching vibrations within the aromatic and pyridine rings. doi.org For derivatives containing a carbonyl group, such as an ester, a strong absorption band for the C=O stretch is observed. For example, in nicotinonitrile derivatives, a sharp band around 2216 cm⁻¹ is indicative of the C≡N group. jocpr.com

Table 4: Infrared (IR) Spectroscopy Data for this compound Derivatives

CompoundKey IR Absorption Bands (cm⁻¹)Functional GroupReference
2-Methyl-3,6-diphenylpyridine1581, 1454C=C, C=N stretch doi.org
2-Methyl-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile2216, 1246C≡N, -O-CH₃ stretch jocpr.com
2-Butyl-4,6-diphenylpyridine2961, 2878, 1591, 1581, 1546C-H, C=C, C=N stretch oup.com

UV-Visible Absorption Spectroscopy: Electronic Transitions and Spectral Characteristics

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption spectra of this compound derivatives are characterized by strong absorptions in the UV region, arising from π→π* transitions within the conjugated pyridine and phenyl rings.

For a series of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives, the maximum long-wavelength absorption was observed in the range of 349–365 nm, with high molar extinction coefficients between 12,000 and 28,000 M⁻¹cm⁻¹. mdpi.com These strong absorptions make them suitable for applications in photochemistry. mdpi.com The specific position of the absorption maximum (λ_max) is influenced by the substituents on the phenyl rings.

Research on 2,6-diphenylpyridine (B1197909) derivatives showed two main absorption bands, one in the UV-C range (220-280 nm) and another in the UV-B range (above 300 nm). nih.gov The electronic transitions are dominated by π→π* transitions. niscpr.res.in

Table 5: UV-Visible Absorption Data for Substituted Diphenylpyridine Derivatives

CompoundSolventλ_max (nm)Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹]Reference
2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivativesAcetonitrile349-36512,000-28,000 mdpi.com
2,6-bis-(4-methylsulphanylphenyl)pyridine-374- nih.gov
2,6-diphenylpyridine-341- nih.gov

Fluorescence Spectroscopy and Luminescence Properties

Fluorescence spectroscopy reveals information about the excited state properties of molecules. Many diphenylpyridine derivatives exhibit interesting fluorescence and luminescence characteristics.

The emission spectra of diphenylpyridine derivatives are often sensitive to their chemical structure. For example, 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives emit fluorescence in the blue-green region of the spectrum, typically between 410 and 500 nm. mdpi.com The introduction of electron-donating groups, such as -SCH₃, can enhance fluorescence intensity, while the presence of both electron-donating and electron-accepting groups can lead to a red-shift in the emission maximum. mdpi.com

In a study of 2,6-diphenylpyridine-based fluorophores, increasing the electron-donating ability of substituents resulted in a successive red shift in their emission spectra. researchgate.net

Table 6: Fluorescence Emission Data for Substituted Diphenylpyridine Derivatives

CompoundEmission Maximum (λ_em) (nm)RegionReference
2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives410-500Blue-green mdpi.com
2,6-bis-(4-methylsulphanylphenyl)pyridine374- nih.gov
2,6-diphenylpyridine341- nih.gov

Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, has been observed in diphenylpyridine derivatives. This phenomenon indicates a change in the electronic distribution between the ground and excited states.

Positive solvatochromism was studied for 2,6-bis-(4-methylsulphanylphenyl)pyridine, where the absorption and emission spectra were analyzed using the Dimroth-Reichardt solvent parameter. nih.gov This behavior is indicative of an intramolecular charge transfer (ICT) character in the excited state. The study of solvatochromism provides valuable information on the nature of the electronic transitions and the excited state dipole moment of these compounds. nih.govresearchgate.net

X-ray Diffraction Analysis for Solid-State Structure Determination (Single Crystal XRD)

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), was conducted to obtain single-crystal XRD data for the target compound, this compound. This investigation revealed a notable absence of publicly available, peer-reviewed crystallographic data for this specific molecule.

While the solid-state structure of this compound has not been individually reported, extensive crystallographic studies have been performed on closely related diphenylpyridine derivatives. These studies offer valuable insights into the likely structural characteristics of the target compound. For instance, detailed X-ray diffraction data is available for the parent compound, 2,6-diphenylpyridine , as well as for various substituted analogues such as This compound-3-carbonitrile and 4-(3-methoxyphenyl)-2,6-diphenylpyridine .

Analysis of these related structures consistently reveals a non-planar arrangement of the pyridine and phenyl rings. The dihedral angles between the central pyridine ring and the two flanking phenyl rings are a key structural feature, typically showing significant twisting. This rotation is a consequence of steric hindrance between the ortho-hydrogens of the phenyl groups and the substituents on the pyridine ring. It is reasonable to infer that this compound would adopt a similar twisted conformation in the solid state.

Although specific crystallographic parameters for this compound are not available, the table below presents representative data for analogous compounds to illustrate the typical values determined through single-crystal XRD analysis.

Parameter2,6-diphenylpyridine4-(3-methoxyphenyl)-2,6-diphenylpyridine
Crystal System OrthorhombicMonoclinic
Space Group Pna2₁I2/a
a (Å) 16.1368(16)Not Reported
b (Å) 12.5371(14)Not Reported
c (Å) 6.2969(4)Not Reported
α (°) 9090
β (°) 90Not Reported
γ (°) 9090
Volume (ų) 1273.9(2)Not Reported
Z 4Not Reported

Note: The data for the related compounds is provided for illustrative purposes only. The absence of specific data for this compound highlights a gap in the current scientific literature and presents an opportunity for future research to fully characterize this compound's solid-state structure.

Theoretical and Computational Investigations of 2 Methyl 4,6 Diphenylpyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. DFT calculations have been performed on pyridine (B92270) derivatives to understand their fundamental chemical nature. While specific DFT data for 2-Methyl-4,6-diphenylpyridine is not available in the provided search results, extensive studies on the closely related analogue, 3,5-dimethyl-2,6-diphenylpyridine , offer valuable insights into the expected properties. niscpr.res.inniscpr.res.in

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap) is a critical parameter that reflects the molecule's chemical reactivity and stability. irjweb.comaimspress.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. irjweb.com

For the analogue 3,5-dimethyl-2,6-diphenylpyridine , DFT calculations at the wB97XD/Def2TZVPP level determined the HOMO and LUMO energies. niscpr.res.inniscpr.res.in The distribution of electron density in the HOMO orbital is primarily on the pyridine ring and the phenyl substituents, while the LUMO is also delocalized across the aromatic system. This distribution is crucial for understanding intramolecular charge transfer processes.

Table 1: Calculated HOMO-LUMO Energies for 3,5-dimethyl-2,6-diphenylpyridine

Parameter Energy (eV)
EHOMO -8.8026
ELUMO 0.0000
Energy Gap (ΔE) 8.8026

Data sourced from studies on a structural analogue, 3,5-dimethyl-2,6-diphenylpyridine. niscpr.res.inniscpr.res.in

Theoretical methods can predict spectroscopic properties, such as UV-Visible absorption spectra. Time-Dependent DFT (TD-DFT) is a widely used method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis spectrum. gaussian.com These calculations help identify the nature of electronic transitions, such as π→π* or n→π* transitions.

For 3,5-dimethyl-2,6-diphenylpyridine , TD-DFT calculations predict that the dominant electronic transitions are of the π→π* type. niscpr.res.inniscpr.res.in The predicted absorption wavelength for the primary HOMO to LUMO transition provides insight into the color and electronic behavior of the compound. niscpr.res.inniscpr.res.in Studies on other 2,6-diphenylpyridine (B1197909) derivatives confirm that their UV/Vis and emission spectra show a successive red shift with the increasing electron-donating ability of substituents. researchgate.net

Table 2: Predicted UV-Visible Absorption Data for 3,5-dimethyl-2,6-diphenylpyridine

Transition Calculated Wavelength (λmax) Major Contribution
S0 → S1 277.56 nm HOMO → LUMO

Data sourced from studies on a structural analogue, 3,5-dimethyl-2,6-diphenylpyridine. niscpr.res.inniscpr.res.in

Global reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. niscpr.res.inresearchgate.net These descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO). ajchem-a.com

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO). ajchem-a.com

Electronegativity (χ): The power of an atom to attract electrons to itself (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap. irjweb.com

Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily a molecule's electron cloud can be deformed.

Calculations for the analogue 3,5-dimethyl-2,6-diphenylpyridine provide the following values for these descriptors. niscpr.res.inniscpr.res.in

Table 3: Calculated Reactivity Descriptors for 3,5-dimethyl-2,6-diphenylpyridine

Descriptor Value (eV)
Ionization Potential (I) 8.8026
Electron Affinity (A) 0.0000
Electronegativity (χ) 4.4013
Chemical Hardness (η) 4.4013

Data sourced from studies on a structural analogue, 3,5-dimethyl-2,6-diphenylpyridine. niscpr.res.inniscpr.res.in

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics. The first-order hyperpolarizability (β) is a key property that quantifies the second-order NLO response of a molecule. DFT calculations are an effective way to predict the hyperpolarizability of organic molecules. researchgate.net

For the analogue 3,5-dimethyl-2,6-diphenylpyridine , the total hyperpolarizability (βtotal) was calculated to be significant, suggesting potential for NLO applications. niscpr.res.inniscpr.res.in The calculated value was found to be 2.7 times that of urea, a standard reference material for NLO properties. niscpr.res.inniscpr.res.in

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is the primary computational tool for investigating the properties of molecules in their electronic excited states. nih.gov It is essential for understanding photophysical processes like absorption and fluorescence. nih.gov TD-DFT calculations can determine the energies of excited states, the nature of electronic transitions, and how the molecular geometry relaxes after excitation. nih.govnih.gov

In studies of related diphenylpyridine systems, TD-DFT has been used to confirm the presence of intramolecular charge transfer (ICT) states, which are crucial for fluorescence. researchgate.net For substituted 2-amino-4,6-diphenylnicotinonitriles, TD-DFT calculations of fluorescence emission spectra were performed to understand the influence of solvent polarity on the emission wavelengths. mdpi.com These studies show that TD-DFT is a powerful method for predicting and interpreting the complex photophysical behavior of diphenylpyridine derivatives.

Molecular Modeling for Mechanistic Insights (e.g., PA-PB1 interaction)

Molecular modeling, including techniques like molecular docking, provides critical insights into how small molecules interact with biological macromolecules. The 4,6-diphenylpyridine scaffold has been identified as a promising framework for developing novel antiviral agents that target the influenza virus. acs.orgunisi.it

Specifically, these compounds are being investigated as inhibitors of the protein-protein interaction (PPI) between the polymerase acidic protein (PA) and polymerase basic protein 1 (PB1) of the influenza virus's RNA-dependent RNA polymerase. acs.orgnih.gov This interaction is essential for viral replication, making it an attractive target for new antiviral drugs. acs.orgmdpi.com

Molecular modeling simulations have been instrumental in clarifying the binding mechanism of 4,6-diphenylpyridine derivatives. acs.orgunisi.it Docking studies have shown how these compounds fit into a highly conserved pocket on the PA subunit, thereby disrupting its interaction with PB1. acs.orgnih.gov This theoretical work has guided the chemical modification of the diphenylpyridine scaffold to improve its inhibitory activity and has been crucial in exploring the structure-activity relationships of this class of compounds as potential anti-influenza agents. acs.orgunisi.it

Conformational Analysis and Intermolecular Interactions (e.g., Hirshfeld surface analysis)

The spatial arrangement of the phenyl rings relative to the central pyridine core in this compound, along with the nature and strength of intermolecular forces, dictates its crystal packing and solid-state properties. Theoretical and computational methods, particularly conformational analysis and Hirshfeld surface analysis, provide profound insights into these characteristics. While specific studies exclusively on this compound are limited, extensive research on closely related diphenyl and triphenylpyridine derivatives allows for a detailed and comparative understanding.

Conformational Analysis

The conformation of this compound is primarily defined by the dihedral angles between the planes of the pyridine ring and the two attached phenyl rings at positions 4 and 6. These angles are a result of the balance between steric hindrance from the ortho-hydrogens of the phenyl groups and the electronic effects of the pyridine nitrogen.

In the analogous compound, 2,6-diphenylpyridine, X-ray crystallography reveals that the phenyl rings are not coplanar with the pyridine ring. The dihedral angles between the pyridine ring and the phenyl rings attached at the C2 and C6 positions are 29.68 (18)° and 26.58 (17)°, respectively psu.eduresearchgate.net. For substituted 2,4,6-triphenylpyridine (B1295210) derivatives, these angles vary depending on the nature and position of the substituents. For instance, in 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the pyridine ring is inclined to the benzene (B151609) rings by 17.26 (6)°, 56.16 (3)°, and 24.50 (6)° nih.goviucr.orgresearchgate.net.

Based on these related structures, it is expected that in this compound, the two phenyl rings will also be twisted out of the plane of the pyridine ring. The presence of the methyl group at the C2 position likely influences the dihedral angle of the adjacent phenyl group to a different extent than the phenyl group at the C6 position.

Intermolecular Interactions and Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis maps the electron distribution of a molecule in a crystalline environment, allowing for the decomposition of the crystal packing into specific types of intermolecular contacts and their relative contributions.

For various substituted diphenyl- and triphenylpyridines, Hirshfeld surface analysis has shown that the crystal packing is predominantly governed by a combination of C–H···π interactions, H···H contacts, and other weak van der Waals forces. nih.goviucr.orgresearchgate.net

A detailed breakdown of the intermolecular contacts and their percentage contributions to the Hirshfeld surface for structurally similar compounds is presented below. These findings provide a strong indication of the types of interactions that stabilize the crystal structure of this compound.

In the case of 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the analysis reveals that H···H (50.4%) and C···H/H···C (37.9%) interactions are the most significant contributors to the crystal packing nih.govresearchgate.net. Similarly, for 4-(4-chlorophenyl)-3-(2-methylphenyl)-5-(phenoxymethyl)-1,2-oxazole, H···H (48.7%) and H···C/C···H (22.2%) contacts are dominant. gazi.edu.tr

The key intermolecular interactions identified in related pyridine derivatives include:

C–H···π interactions: These are weak hydrogen bonds where a C-H bond acts as a hydrogen bond donor and a π-system (the phenyl or pyridine ring) acts as the acceptor. In 2,6-diphenylpyridine, molecules are linked into chains by a weak C–H···π interaction. psu.eduresearchgate.net In more complex triphenylpyridines, these interactions create three-dimensional networks. nih.goviucr.org

H···H contacts: These represent the most abundant type of interaction in the crystal packing of many organic molecules and are a major component of the van der Waals forces.

Other weak interactions: Depending on the substituents, other interactions such as C–H···O, C–H···N, and halogen bonds (e.g., C–H···Cl) can also play a role in the supramolecular assembly nih.govgazi.edu.tr.

The fingerprint plots derived from Hirshfeld surface analysis provide a visual representation of these interactions. The plots for related compounds consistently show distinct spikes and wings characteristic of specific contact types, confirming the prevalence of H···H and C···H contacts.

Coordination Chemistry and Ligand Properties of 2 Methyl 4,6 Diphenylpyridine

Ligand Design Principles and Coordination Modes

The design of ligands based on the 2,6-diphenylpyridine (B1197909) framework leverages its ability to act as a "pincer" ligand. The central nitrogen atom of the pyridine (B92270) ring provides a primary coordination site, while the C-H bonds at the ortho-positions of the flanking phenyl rings can be activated to form metal-carbon bonds. This leads to highly stable, multidentate chelation.

Key coordination modes include:

N-bidentate Coordination : In some contexts, the ligand can coordinate through the pyridine nitrogen and a nitrogen atom from a substituent, such as in 2-(2'-pyridyl)-4,6-diphenylpyridine. researchgate.net

C^N^C Tridentate Coordination : This is the most prominent coordination mode for 2,6-diphenylpyridine derivatives, where the ligand binds to a metal center through the central pyridine nitrogen and one carbon atom from each of the two phenyl rings. rsc.org This mode creates two five-membered metallacyclic rings, resulting in a rigid and planar pincer complex. rsc.orgd-nb.info This coordination has been observed in complexes with various metals, including platinum(II) and gold(III). acs.orgmdpi.com

N^N^C and N^C^N Tridentate Coordination : Analogues of 2,6-diphenylpyridine, such as phenyl-2,2′-bipyridine and dipyridyl-benzene derivatives, can coordinate in N^N^C or N^C^N modes, respectively, demonstrating the versatility of the polypyridine framework in designing terdentate ligands. rsc.org

Furthermore, the conformational flexibility of the ligand is a key design principle. Uncoordinated 2,6-diphenylpyridine derivatives typically exist in an open "W"-shaped conformation. Upon complexation with a metal ion, the ligand switches to a closed "U"-shaped conformation to accommodate the metal center, a principle that has been exploited in the design of molecular tweezers and switches. beilstein-journals.org

Complexation with Transition Metal Ions

The 2-methyl-4,6-diphenylpyridine scaffold and its close analogues readily form stable complexes with a wide array of transition metal ions. The specific properties of the resulting complex, such as its photophysics and reactivity, are highly dependent on the choice of the metal center.

Complexation has been documented with the following transition metals:

Platinum (Pt) : Forms some of the most extensively studied cyclometalated complexes, often exhibiting interesting photophysical properties. acs.orghku.hknih.gov

Gold (Au) : Forms isoelectronic complexes to Pt(II), allowing for direct comparisons of photophysical properties. mdpi.comnih.gov Transmetallation from mercury intermediates is a common route to organogold(III) complexes. nih.gov

Iridium (Ir) : Widely used in the development of phosphorescent emitters for applications like Organic Light-Emitting Diodes (OLEDs), often utilizing C^N^C, N^N^C, or N^C^N coordination modes. rsc.orgd-nb.infoscispace.com

Cobalt (Co) : Cobalt complexes have been used as catalysts in the synthesis of pyridine derivatives, including the reaction of acetylenes with nitriles to form 2-methyl-substituted pyridines. arkat-usa.orgresearchgate.net

Ruthenium (Ru) : Polypyridine complexes of ruthenium are archetypal systems in photophysics and photochemistry. psu.edu

Chromium (Cr), Molybdenum (Mo), and Tungsten (W) : Group 6 metals form carbonyl complexes where the pyridine derivative acts as a chelating ligand. researchgate.net

Copper (Cu), Zinc (Zn), Nickel (Ni), and Cadmium (Cd) : These metals form complexes that have been studied for their cation sensing and antibacterial properties. researchgate.netresearchgate.netacs.orgacs.org

Mercury (Hg) and Palladium (Pd) : These metals form complexes that can serve as important intermediates in transmetallation reactions to access other metal complexes, such as those of gold. nih.gov

Iron (Fe) and Lead (Pb) : The complexation behavior of these heavy metals has been investigated in the context of developing chemosensors. researchgate.netacs.org

Table 1: Examples of Transition Metal Complexes with 2,6-Diphenylpyridine and its Derivatives
Metal IonExample Complex Type / ApplicationReference
Platinum(II)Dicyclometalated complexes [Pt(C^N^C)L] acs.orghku.hk
Gold(III)Bis-cyclometalated complexes [Au(C^N^C)(alkynyl)] mdpi.com
Iridium(III)Tris-cyclometalated complexes for OLEDs scispace.com
Cobalt(II)/(III)Catalysts for pyridine synthesis; antibacterial agents arkat-usa.orgresearchgate.net
Chromium(0)Tetracarbonyl complex [Cr(CO)₄(N,N-ligand)] researchgate.net
Molybdenum(0)Tetracarbonyl complex [Mo(CO)₄(N,N-ligand)] researchgate.net
Tungsten(0)Tetracarbonyl complex [W(CO)₄(N,N-ligand)] researchgate.net
Mercury(II)Organomercury intermediates for transmetallation nih.gov
Palladium(II)Intermediates in ligand synthesis and transmetallation nih.gov
Copper(II)Complexes for cation and anion sensing researchgate.netacs.org
Zinc(II)Complexes for cation and anion sensing researchgate.netacs.org

Formation of Cyclometalated Complexes

A defining characteristic of this compound and its parent ligand is its propensity to form cyclometalated complexes. acs.orghku.hk Cyclometalation is an organometallic reaction involving the activation of a C-H bond on one of the phenyl rings and the subsequent formation of a direct metal-carbon (M-C) bond. nih.gov This process results in a highly stable chelate ring structure.

For 2,6-diphenylpyridine ligands, this typically occurs at the ortho-positions of both phenyl rings, leading to dianionic, terdentate C^N^C pincer coordination. acs.orgmdpi.com The synthesis of these complexes can be achieved through various methods, including thermal reactions with precursors like K₂[PtCl₄] or photochemically induced cycloplatination. nih.gov The resulting cyclometalated complexes, particularly those of Pt(II) and Ir(III), are often intensely luminescent and have been heavily investigated for applications in light-emitting devices and as photosensitizers. acs.orgmdpi.comscispace.com For example, a series of mono- and multinuclear dicyclometalated platinum(II) complexes derived from 2,6-diphenylpyridine have been synthesized and their luminescent properties characterized. hku.hk

Metal-Metal Interactions and Transmetallation Intermediates

Complexes derived from 2,6-diphenylpyridine are excellent platforms for studying interactions between two different metal centers. Transmetallation, the exchange of ligands between metals, is a fundamental step in many catalytic cycles, and understanding its mechanism is crucial. rsc.orgrsc.org

Dinuclear complexes featuring a Pt-Au bond supported by a cyclometalated 2,6-diphenylpyridine (CNC) ligand have been synthesized and studied as models for transmetallation intermediates. rsc.orgrsc.org In these structures, the gold atom binds to both the platinum center and the ipso-carbon of one of the phenyl rings. rsc.orgrsc.orgresearchgate.net The stability of this metal-metal interaction is influenced by the electronic properties of the bridging phenyl ring. rsc.orgrsc.org For instance, introducing electron-withdrawing groups onto the phenyl rings weakens the interaction between the platinum complex fragment and the gold cation. rsc.orgrsc.org Pyridine titration experiments have been used to probe the thermodynamic stability of these dinuclear complexes, demonstrating that the Pt-Au interaction can be disrupted by the addition of a competing ligand. rsc.orgresearchgate.net

In a different approach, transmetallation is used as a synthetic strategy. For example, organomercury(II) complexes of diphenylpyridines can be prepared and subsequently undergo transmetallation to afford the corresponding organogold(III) complexes, a route that is often more efficient than direct auration reactions. nih.gov

Table 2: Structural Data for Dinuclear Pt-Au Transmetallation Intermediates
ComplexDescriptionKey Structural FeatureReference
[(CNC)(PPh₃)Pt–Au(PPh₃)]⁺Parent 2,6-diphenylpyridine complexP–Au–C angle reflects arene interaction rsc.orgrsc.org
[(CNCF)(PPh₃)Pt–Au(PPh₃)]⁺Complex with fluorinated diphenylpyridine ligandSubstantial change in C–Au–P bond angle compared to the parent complex, indicating a weaker interaction rsc.orgrsc.org
[(CNC)(PPh₃)Pd–Au(PPh₃)]⁺Palladium analogueShows a higher degree of arene transfer compared to the platinum complexes rsc.org

Cation Complexation Studies and pH-Dependent Behavior

The pyridine nitrogen in this compound is a basic site that can be protonated or coordinated by other cations. This interaction significantly alters the electronic properties of the molecule, leading to observable changes in its absorption and emission spectra. This pH-dependent behavior makes these compounds potential candidates for optical sensors. researchgate.netresearchgate.net

Studies on 4-(p-aminophenyl)-2,6-diphenylpyridine derivatives show that they are ditopic probes with two potential coordination sites: the pyridine ring (an acceptor) and the aniline (B41778) group (a donor). researchgate.netacs.org

Protonation/Cation Binding at the Pyridine Nitrogen : Coordination of a proton or a metal ion (such as Cu²⁺, Zn²⁺, or Hg²⁺) to the pyridine nitrogen strengthens its electron-accepting character. researchgate.netacs.org This enhances the intramolecular charge-transfer (ICT) from the donor part of the molecule to the acceptor pyridine, causing a significant red-shift in the absorption band (e.g., from ~340 nm to ~440 nm). researchgate.netacs.org

Cation Binding at a Donor Group : In contrast, if a metal ion binds to the aniline donor group instead of the pyridine acceptor, no new band in the visible region is formed. researchgate.net

This differential response allows for the selective signaling of various cations. For example, fluorescence measurements of 2,6-diphenylpyridine in non-polar solvents show that the formation of a hydrogen-bonded complex with an acid can dramatically increase the fluorescence quantum yield (from 0.014 to 0.61). researchgate.net This behavior is useful for sensing pH changes or acid generation in hydrophobic environments. researchgate.net

Photophysical and Electrochemical Properties of 2 Methyl 4,6 Diphenylpyridine and Its Derivatives

Intramolecular Charge Transfer (ICT) Phenomena

Intramolecular charge transfer (ICT) is a key phenomenon observed in various derivatives of 2-Methyl-4,6-diphenylpyridine. In derivatives of 3,5-dimethyl-2,6-diphenylpyridine, the introduction of electron-donating amino groups and electron-withdrawing nitro groups can induce significant charge transfer. niscpr.res.in For instance, in a derivative containing both an amino and a nitro group, charge transfer occurs from the amino-pendant benzene (B151609) ring to the nitro-pendant benzene ring via the central pyridine (B92270) ring. niscpr.res.in This ICT is also evident in the electronic properties, where the amino group's electron-donating nature increases the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), while the nitro group's electron-withdrawing nature decreases them. niscpr.res.in

Similarly, 2,6-diphenylpyridine-based fluorophores with donor substituents like dimethylamino (NMe2) and diphenylamino (NPh2) exhibit substantial ICT. researchgate.net This is corroborated by time-dependent density functional theory (TD-DFT) calculations and, in some cases, X-ray crystallographic analysis. researchgate.net The protonation of these molecules can enhance the ICT by strengthening the electron-accepting ability of the pyridine ring. researchgate.net

In 2-amino-4,6-diphenylnicotinonitriles (APNs), the presence of both electron-donating amino groups and electron-withdrawing cyano groups facilitates ICT. mdpi.com The significant degree of ICT in these molecules is attributed to π–π and n–π transitions. mdpi.com Theoretical calculations show that the dipole moments of these compounds, particularly those with chloro substituents, are high, which influences their emission spectra in polar solvents, leading to red shifts at higher wavelengths. mdpi.com

Proton-Sensitive Fluorescence and pH Sensing

Derivatives of 2,6-diphenylpyridine (B1197909) have demonstrated notable proton-sensitive fluorescence, making them promising candidates for pH sensors. A study on a series of 2,6-diphenylpyridine-based fluorophores revealed that all compounds exhibited fluorescence that was sensitive to protonation. researchgate.net Depending on the substituents, these compounds showed different responses to protons. For example, some derivatives were capable of ratiometric emission signaling, others displayed proton-induced fluorescence quenching, and one derivative even exhibited a proton-induced ON-OFF-ON switching of its emission. researchgate.net

The addition of trifluoroacetic acid to 2,6-diphenylpyridine in cyclohexane (B81311) leads to the formation of a 1:1 hydrogen-bonded complex, which significantly increases the fluorescence quantum yield from 0.014 to 0.61. researchgate.net This behavior, occurring via an intermolecular hydrogen bond transfer in the excited state, highlights its potential for sensing pH-dependent processes and acid generation in non-polar solvents. researchgate.net

Photoionization and Electron Transfer Processes

The photolysis of 1-anilino-2-methyl-4,6-diphenylpyridinium tetrafluoroborate (B81430) can lead to the formation of this compound. psu.edu The mechanism is proposed to involve a singlet phenylnitrenium ion formed from the unimolecular decomposition of the salt. psu.eduresearchgate.net An alternative pathway involving a radical, formed by photochemical one-electron transfer, has been considered but was deemed less likely to explain all experimental observations. psu.edu

In the context of photopolymerization, 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives can act as photosensitizers for iodonium (B1229267) salts. mdpi.commdpi.com The feasibility of an electron transfer process from the excited pyridine derivatives to the iodonium salt is supported by negative Gibbs free energy change (ΔGet) values, indicating that the process is thermodynamically favorable. mdpi.commdpi.com This electron transfer is a critical step in initiating polymerization reactions. mdpi.commdpi.com

Electrochemical Characterization (e.g., Cyclic Voltammetry, Redox Potentials)

Cyclic voltammetry (CV) is a key technique for characterizing the electrochemical properties of this compound derivatives. For instance, the anodic oxidation of 2-methyl-4-nitroaniline, a related substituted aniline (B41778), has been studied using CV at a platinum electrode in various aqueous media. rasayanjournal.co.in The study focused on optimizing parameters like scan rate and pH to achieve better voltammetric signals for its determination in water samples. rasayanjournal.co.in

The electrochemical properties of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been investigated to understand their role in photoinitiating systems. mdpi.com CV measurements were used to determine the half-wave oxidation potentials of these compounds. mdpi.com These values are crucial for calculating the Gibbs free energy of electron transfer (ΔGet) in photosensitization processes, confirming the thermodynamic feasibility of electron transfer to iodonium salts. mdpi.commdpi.com

In the study of metal complexes, the HOMO and LUMO energy levels of a 2,6-diphenylpyridine-based compound were determined from electrochemical and UV-vis spectrum data to be -5.25 and -2.48 eV, respectively. researchgate.net Furthermore, iridium and platinum complexes of 2,6-diphenylpyridine have been characterized using cyclic voltammetry to understand their redox behavior. researchgate.netmdpi.com

Table 1: Electrochemical Data for Selected Pyridine Derivatives

Compound/Derivative FamilyMethodMeasured ParameterValueSource
2-methyl-4-nitroanilineCyclic VoltammetryPotential Window0.5-1.115V & 0.5-1.300V rasayanjournal.co.in
2,6-diphenylpyridine-based compoundElectrochemical/UV-visHOMO Energy Level-5.25 eV researchgate.net
2,6-diphenylpyridine-based compoundElectrochemical/UV-visLUMO Energy Level-2.48 eV researchgate.net
2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivativesCyclic VoltammetryHalf-wave Oxidation PotentialsVaries by derivative mdpi.com
Iridium biscyclometalated complex with 2,6-diphenylpyridineCyclic VoltammetryRedox PotentialsNot specified researchgate.net
Pt(II) alkynylphosphonium complexes of 2,6-diphenylpyridineCyclic VoltammetryRedox PotentialsNot specified mdpi.com

Photoredox Catalysis Potential

Derivatives of this compound have shown significant potential in the field of photoredox catalysis. 2,6-Diphenylpyridine itself has been utilized in the direct C-H alkylation of heteroarenes with unactivated bromoalkanes using photoredox gold catalysis, achieving a high yield of 98%. rsc.org

Furthermore, 2-amino-4,6-diphenylpyridine-3-carbonitrile (B1210980) derivatives have been developed as versatile photosensitizers in bimolecular photoinitiating systems. mdpi.commdpi.commdpi.com These systems, often in combination with an iodonium salt or an amine, can initiate various types of polymerization, including cationic, free-radical, and thiol-ene photopolymerization, under near-UV or visible light. mdpi.commdpi.com The mechanism can proceed through either photo-reductive or photo-oxidative pathways. mdpi.commdpi.com The efficiency of these systems has been demonstrated in applications like 3D printing, where they can be used with very low concentrations of the photoinitiator. mdpi.com

The versatility of these pyridine derivatives is highlighted by their ability to act as photoredox catalysts for different reaction types, demonstrating their potential for broader applications in organic synthesis and materials science. mdpi.commdpi.com

Advanced Applications in Chemical Science Based on 2 Methyl 4,6 Diphenylpyridine Systems

Fluorescent Molecular Sensors

The inherent fluorescence of pyridine-based systems is central to their application as molecular sensors. Changes in the local environment, such as viscosity, polarity, or the presence of specific analytes, can modulate the fluorescence emission intensity and wavelength, providing a detectable signal for monitoring chemical and biological processes.

Derivatives based on the diphenylpyridine structure, especially 2-amino-4,6-diphenylpyridine-3-carbonitrile (B1210980) derivatives, have been successfully employed as fluorescent molecular sensors to monitor various photopolymerization processes in real-time. researchgate.netnih.govmdpi.com This application is facilitated by the Fluorescence Probe Technique (FPT), which correlates changes in a probe's fluorescence spectrum with the progress of polymerization. researchgate.netmdpi.com As polymerization proceeds, the viscosity and polarity of the medium change, which in turn affects the fluorescence properties of the embedded sensor molecule. mdpi.com

Free-Radical and Thiol-Ene Polymerization : During the free-radical polymerization of acrylate (B77674) monomers and thiol-ene polymerization, 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives exhibit a shift in their fluorescence spectrum to shorter wavelengths. mdpi.com This change allows the polymerization progress to be tracked by monitoring the ratio of fluorescence intensity at two different wavelengths. mdpi.com Studies have shown that these pyridine-based sensors possess significantly higher sensitivity compared to commercially available probes like 7-diethylamino-4-methylcoumarin (B84069) (Coumarin 1). nih.govmdpi.com For instance, 2-amino-4-(4-cyanophenyl)-6-(4-methoxyphenyl)-pyridine-3-carbonitrile (S5) was identified as having the highest sensitivity in one study. mdpi.com All tested derivatives in the series proved effective for monitoring both free-radical and thiol-ene polymerization using the FPT method. mdpi.com

Cationic Polymerization : Monitoring cationic photopolymerization is also possible with these systems. mdpi.commdpi.com In the case of cationic polymerization of vinyl monomers, the process can be monitored using the reciprocal of the fluorescence intensity ratio. mdpi.com While compounds with strong electron-donating substituents are effective for monitoring free-radical polymerization due to spectral shifts, derivatives with electron-withdrawing groups, whose fluorescence spectrum is less sensitive to environmental changes, can also be used by tracking the normalized fluorescence intensity. mdpi.com It has been demonstrated that these compounds can act as sensors for the cationic photopolymerization of epoxides and vinyl monomers. nih.govnih.gov

Probe/SystemPolymerization TypeMonitored ParameterKey FindingCitations
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile derivativesFree-Radical, Thiol-EneFluorescence intensity ratioHigher sensitivity than commercial probes; enables online monitoring of monomer conversion. nih.govmdpi.com
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile derivativesCationicReciprocal fluorescence intensity ratioEnables monitoring of polymerization progress for epoxides and vinyl monomers. nih.govmdpi.comnih.gov
2,6-bis(4-methylsulphanylphenyl)pyridine (PT-SCH3)Free-RadicalFluorescence spectral shiftThe compound with a strong electron-donating group proved to be the best sensor for monitoring free-radical polymerization via FPT. mdpi.com

A crucial aspect of cationic photopolymerization is the generation of a superacid from a photoinitiator, which initiates the polymerization. acs.org Specially designed 2,6-diphenylpyridine (B1197909) derivatives can be used as spectroscopic sensors to determine the efficiency of this superacid generation. mdpi.comresearchgate.net The fluorescence of these pyridine (B92270) compounds is sensitive to protonation. researchgate.net The interaction with the photogenerated acid alters the fluorescence signal, and this change can be correlated with the amount of acid produced. mdpi.comresearchgate.net

A method has been developed using these diphenylpyridine derivatives to determine the relative efficiency of photogeneration of superacids during the photolysis of onium salts. researchgate.net This allows for the quantitative evaluation and comparison of different cationic photoinitiators. researchgate.net Research has found that for cationic photopolymerization, the efficiency of converting light energy into superacid molecules is a more critical factor for initiation effectiveness than the light absorption efficiency alone. acs.org For example, a stilbene-based iodonium (B1229267) salt with a superacid generation quantum yield of 6.9% was more effective than an isomer with a yield of 4.8%, despite the latter's comparable light absorption. acs.org

The diphenylpyridine framework can be engineered to act as a selective chemosensor for metal ions. A 2,6-diphenylpyridine-based receptor was designed and synthesized to serve as a "turn-on" fluorescent sensor for silver (Ag+) ions in an aqueous medium. researchgate.net This sensor demonstrated high selectivity for Ag+ over other common metal ions, exhibiting a significant increase in fluorescence intensity upon binding. researchgate.net The mechanism of this fluorescence response was confirmed through X-ray diffraction analysis, mass spectrometry, and theoretical calculations. researchgate.net

The application of pyridine-based fluorescent probes extends into biological systems for monitoring intracellular species. For example, a probe based on a related pyrido[2,3-d] pyrimidine (B1678525) structure was used for the fluorescence imaging of intracellular adenosine (B11128) triphosphate (ATP) in living cells. researchgate.net In another study, these compounds were shown to modulate cell energy. researchgate.net One derivative led to an increase in intracellular ATP levels at lower concentrations (1–25 µM) but a decrease at higher concentrations (50–100 µM), demonstrating the ability of these molecular systems to interact with and report on cellular energy metabolism. researchgate.net The development of selective, ATP-competitive small-molecule inhibitors often targets the highly conserved ATP binding domains of kinases, highlighting the importance of understanding interactions with ATP. reactionbiology.com

Photoinitiator Systems and Co-Initiators for Polymerization

Beyond their passive role as monitoring probes, 2-methyl-4,6-diphenylpyridine-based systems actively participate in polymerization reactions, functioning as photosensitizers or co-initiators. nih.govmdpi.com They can form highly efficient bimolecular or trimolecular photoinitiating systems, often in conjunction with an iodonium salt, to initiate polymerization upon exposure to near-UV or visible light. mdpi.comresearchgate.net

Derivatives of 2-amino-4,6-diphenylpyridine-3-carbonitrile have been shown to significantly accelerate cationic photopolymerization processes. nih.govmdpi.comnih.gov They act as long-wavelength photosensitizers for diphenyliodonium (B167342) salt photoinitiators, enabling the polymerization to proceed efficiently at wavelengths where the iodonium salt alone has minimal absorbance. nih.govmdpi.com This sensitization is crucial for applications like 3D printing with visible light sources. mdpi.com

The mechanism involves the pyridine derivative absorbing light and entering an excited state, from which it can transfer an electron to the iodonium salt (an oxidative pathway) or accept an electron from a donor like an amine (a reductive pathway). mdpi.comresearchgate.net Both pathways generate reactive species—radicals or cations—that initiate polymerization. mdpi.com This dual functionality allows these compounds to be used in a variety of polymerization types, including free-radical, cationic, and thiol-ene processes. mdpi.comresearchgate.net

Materials Science Applications

Organic Light-Emitting Diodes (OLEDs) as Light-Emitting Layers

While direct studies featuring this compound as the primary light-emitting layer in Organic Light-Emitting Diodes (OLEDs) are not extensively documented in peer-reviewed literature, the foundational structure of 2,6-diphenylpyridine has been identified as a promising scaffold for electroluminescent materials. Research into closely related compounds demonstrates the potential of this chemical family in OLED applications.

A notable study focused on a 2,6-diphenylpyridine-based compound, which, when used as a light-emitting layer without doping, resulted in an efficient green-emitting OLED. chemsrc.com The device exhibited a maximum brightness of 28,839 cd/m² at 14.71V and a low turn-on voltage of 3.10V. chemsrc.com The emission had a maximum wavelength (λmax) at 518 nm, with CIE coordinates of (0.28, 0.58), positioning it close to the NTSC standard for green. chemsrc.com The high performance of this parent compound suggests that derivatives such as this compound could also possess favorable electroluminescent properties.

Furthermore, metal complexes incorporating diphenylpyridine ligands are integral to the development of phosphorescent OLEDs (PhOLEDs). For instance, an iridium(III) complex, bis(4-methyl-2,5-diphenylpyridine)iridium(III) acetylacetonate, has been utilized as a green phosphorescent guest emitter. mdpi.comresearchgate.net When doped into a host material, this complex contributed to a high-efficiency green PhOLED with a maximum external quantum efficiency (EQE) of 23.6% and a power efficiency of 92.3 lm W⁻¹. mdpi.com The operational stability of devices using such emitters has also been noted as a significant advantage. researchgate.net

The electronic properties of the 2,6-diphenylpyridine core, such as its HOMO and LUMO energy levels, are crucial for its function in OLEDs. For a 2,6-diphenylpyridine-based emitter, these were determined to be -5.25 eV and -2.48 eV, respectively, indicating a suitable band gap for blue-green light emission. chemsrc.com The introduction of a methyl group, as in this compound, would be expected to subtly modify these energy levels, potentially tuning the emission color and device efficiency.

Table 1: Performance of an OLED using a 2,6-Diphenylpyridine-based Emitter

Parameter Value
Maximum Brightness 28,839 cd/m²
Turn-on Voltage 3.10 V
Maximum Emission (λmax) 518 nm
Emission Color Green
CIE Coordinates (x, y) (0.28, 0.58)

Data sourced from a study on a 2,6-diphenylpyridine-based compound. chemsrc.com

Optoelectronic Materials

Pyridine derivatives are a significant class of heterocyclic compounds investigated for their wide-ranging applications in materials science, particularly as electro-luminescent devices and fluorescent sensors. The 2,6-diphenylpyridine scaffold, the core of this compound, is noted for its unique photophysical properties that make it a candidate for various optoelectronic applications.

Quantum chemical studies on related structures, such as 3,5-dimethyl-2,6-diphenylpyridine, indicate that these materials are chemically stable and possess electronic and photophysical characteristics that are promising for optoelectronics. The calculated energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for these systems is a key indicator of their potential. For a 2,6-diphenylpyridine-based compound, the HOMO and LUMO energy levels were found to be -5.25 eV and -2.48 eV, respectively. chemsrc.com

The introduction of substituents onto the diphenylpyridine rings can enhance the electronic and photophysical properties of these materials. The development of organic materials with effective nonlinear optical (NLO) properties is crucial for advanced optoelectronic applications, and pyridine derivatives are actively studied for this purpose. Furthermore, organometallic complexes derived from 2,6-diphenylpyridine have been synthesized and shown to be luminescent, with potential applications in light-emitting technologies. These platinum(II) complexes exhibit emissions that can be tuned based on their molecular arrangement and environment.

White Light Emitting Materials

The 2,6-diphenylpyridine framework is a valuable component in the design of advanced materials for white light emission, particularly for use in White Organic Light-Emitting Diodes (WOLEDs). One successful strategy involves the synthesis of copolymers that incorporate the 2,6-diphenyl pyridine unit. This unit acts as a "host-like" element within the polymer backbone, effectively separating and "diluting" emissive chromophores to achieve a broad emission spectrum covering the visible range.

In one study, aromatic polyethers containing 2,6-diphenyl pyridine along with blue and red emitting chromophores were synthesized. By carefully controlling the molar ratios of the chromophores, an energy transfer mechanism from the blue to the red emitters was established, enabling the generation of white light from a single polymeric layer. The resulting WOLED devices demonstrated high color stability with CIE coordinates (0.33, 0.38), which are very close to the coordinates for pure white light.

Another approach to generating white light involves leveraging the proton-sensitive fluorescence of 2,6-diphenylpyridine-based fluorophores. Protonation of the pyridine nitrogen strengthens its electron-accepting ability, which can alter the emission properties. White light can be produced by simultaneously utilizing the fluorescence from both the neutral and the protonated forms of the molecule, where energy transfer may occur from the higher-energy neutral species to the lower-energy protonated species. This demonstrates the versatility of the 2,6-diphenylpyridine scaffold in creating materials for solid-state lighting and displays.

Mechanistic Biological Research

Inhibition of Viral Replication Enzymes (e.g., Influenza RdRp)

The 4,6-diphenylpyridine scaffold has been identified as a privileged structure in the development of novel antiviral agents targeting the influenza virus. Specifically, derivatives of this compound have shown promise as inhibitors of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme complex for viral transcription and replication. tandfonline.com The inhibition mechanism involves the disruption of a key protein-protein interaction (PPI) within the RdRp complex, specifically between the polymerase acidic protein (PA) and polymerase basic protein 1 (PB1) subunits. tandfonline.com

The search for new influenza treatments is driven by the rapid emergence of viral strains resistant to existing drugs. tandfonline.com The RdRp is an attractive target because its structure is highly conserved among different influenza strains. tandfonline.com Research has focused on modifying the 3-cyano-4,6-diphenyl-pyridine core to optimize its inhibitory activity. tandfonline.comtandfonline.com By exploring the structure-activity relationships, scientists have identified non-cytotoxic compounds that can disrupt the PA-PB1 interaction and exhibit antiviral activity in the micromolar range. tandfonline.com

For example, a study on 4,6-diphenylpyridine derivatives investigated the impact of various substituents on the pyridine ring. One compound from this series demonstrated an EC₅₀ of 46.3 µM in a minireplicon assay, confirming its ability to inhibit the catalytic activity of the viral RdRp in a cellular context. tandfonline.com While this particular compound did not show strong inhibition of the PA-PB1 interaction itself, it pointed to the scaffold's potential to inhibit polymerase activity through other mechanisms. tandfonline.com Other derivatives, however, did show a clear correlation between their ability to disrupt the PA-PB1 complex and their antiviral efficacy. tandfonline.com Molecular modeling simulations have further clarified the binding mechanism of these compounds to the PA subunit, aiding in the rational design of more potent inhibitors. tandfonline.com

Table 2: Antiviral Activity of a 4,6-Diphenylpyridine Derivative Against Influenza A RdRp

Assay Parameter Value
Minireplicon Assay EC₅₀ 46.3 µM

Data from a study on a 4,6-diphenylpyridine derivative (compound 4). tandfonline.com

Disruption of Protein-Protein Interactions (e.g., PA-PB1 Complex)

The heterotrimeric RNA-dependent RNA polymerase (RdRp) of the influenza virus, composed of the polymerase acidic protein (PA), and polymerase basic proteins 1 and 2 (PB1 and PB2), is an essential enzyme for viral replication. nih.gov The assembly of this complex involves critical protein-protein interactions (PPIs), which have become attractive targets for novel antiviral therapies. nih.govmdpi.com Specifically, the interaction between the PA and PB1 subunits is crucial for the polymerase's function and its interface is characterized by a highly conserved pocket, making it a druggable target. nih.govmdpi.com

Research has identified the 3-cyano-4,6-diphenyl-pyridine scaffold as a promising starting point for the development of small-molecule inhibitors that disrupt the PA-PB1 interaction. nih.govunisi.itacs.org Starting with this core structure, scientists have chemically modified the scaffold to explore structure-activity relationships (SAR). unisi.itacs.org These efforts led to the identification of non-cytotoxic compounds that can both disrupt the PA-PB1 interaction and exhibit antiviral activity against influenza A virus strains. unisi.itacs.org

For instance, a series of derivatives of the 3-cyano-4,6-diphenyl-pyridine core were synthesized and evaluated. nih.gov Molecular modeling simulations have been employed to clarify the mechanism of how these compounds bind to the target. unisi.itacs.org In one study, modifications to the 4,6-diphenylpyridine scaffold yielded compounds with varying efficacy. While some derivatives showed antiviral activity, they did not inhibit the PA-PB1 interaction, suggesting their mechanism of action might involve inhibiting the viral RdRp activity through a different pathway. unisi.it However, for the most promising molecules, the ability to inhibit both polymerase activity and the PA-PB1 interaction provides strong evidence that their anti-influenza activity is achieved through the disruption of the PA-PB1 complex. unisi.it

Further exploration led to the synthesis of a library of pyridine and pyrimidine derivatives. nih.gov One particular derivative, compound 2d , which features a pyrimidine core with a phenyl group at the C4 position and a 4-chloro phenyl group at the C6 position, demonstrated significant activity. nih.gov It recorded an IC₅₀ value of 90.1 μM in a PA-PB1 ELISA assay and an EC₅₀ value of 2.8 μM in a plaque reduction assay, alongside a favorable cytotoxicity profile, marking a notable advancement in the development of new PPI inhibitors. nih.gov

CompoundCore StructureKey SubstituentsPA-PB1 Inhibition (IC₅₀, µM)Antiviral Activity (EC₅₀, µM)Reference
Derivative 2dPyrimidineC4: Phenyl, C6: 4-chloro phenyl, C2: thio-N-(m-tolyl)acetamide side chain90.12.8 nih.gov
Starting ScaffoldPyridineC3: Cyano, C4 & C6: Diphenyl-- nih.govunisi.it

Investigation as Enzyme Inhibitors (e.g., SIRT1, IKK-β)

The substituted pyridine framework, including systems based on this compound, has been investigated for its potential to inhibit key enzymes involved in human diseases.

SIRT1 Inhibition

Sirtuins (SIRTs) are a class of enzymes known as class III histone deacetylases (HDACs) that play crucial roles in various biological pathways, including metabolism, genome stability, and stress response. mdpi.com The dysregulation of sirtuin activity has been linked to numerous diseases, making them a target for therapeutic intervention. mdpi.com SIRT1, in particular, has been studied for its controversial role in cancer and its involvement in neurodegenerative disorders. mdpi.com

The 2-aminonicotinonitrile framework, a close structural relative of the title compound, has been explored for the first time to identify potential inhibitors of SIRT1. researchgate.net A series of 2-amino-4,6-disubstituted nicotinonitrile derivatives were synthesized through an ultrasound-assisted multi-component reaction. researchgate.net When tested for their in vitro SIRT1 inhibitory potential, several of the synthesized compounds showed significant activity. researchgate.net Three compounds in particular, 5c , 5e , and 5n , were identified as the most potent, with IC₅₀ values of approximately 3 µM. researchgate.net This potency was substantially better than that of the known SIRT1 inhibitor, nicotinamide (B372718), which has an IC₅₀ of about 109 µM. researchgate.net In silico docking studies supported these findings, showing that these three compounds had a better binding energy (> -100 kcal/mol) and a higher number of interactions with the enzyme compared to nicotinamide (binding energy -88.38 kcal/mol). researchgate.net

CompoundCore StructureKey SubstituentsSIRT1 Inhibition (IC₅₀, µM)Reference
5c2-Amino-nicotinonitrileDetails not specified in abstract~3 researchgate.net
5e2-Amino-nicotinonitrileDetails not specified in abstract~3 researchgate.net
5n2-Amino-nicotinonitrileDetails not specified in abstract~3 researchgate.net
Nicotinamide (Reference)Pyridinecarboxamide-~109 researchgate.net

IKK-β Inhibition

Inhibitor of κB (IκB) kinase β (IKK-β) is a critical enzyme in the canonical NF-κB signaling pathway, which is a master regulator of inflammatory and immune responses. nih.govgoogle.com The phosphorylation of IκB proteins by IKK leads to their degradation and the subsequent activation of NF-κB. nih.gov Given its central role, IKK-β is considered an important therapeutic target for a wide range of human diseases, including rheumatoid arthritis and other inflammatory disorders. nih.govgoogle.com

A series of 2-amino-3-cyano-4-alkyl-6-(2-hydroxyphenyl)pyridine derivatives has been synthesized and evaluated as inhibitors of IKK-β. researchgate.net Research focused on substituting the aromatic group at the 4-position of the pyridine core with an aminoalkyl group. researchgate.net This structural modification resulted in a significant increase in potency against the kinase enzyme and in cellular assays. researchgate.net This approach successfully yielded potent IKK-β inhibitors with IC₅₀ values below 100 nM. researchgate.net

Compound ClassCore StructureKey Structural FeatureIKK-β Inhibition (IC₅₀)Reference
Aminoalkyl Pyridines2-Amino-3-cyano-6-(2-hydroxyphenyl)pyridineAminoalkyl group at C4-position< 100 nM researchgate.net

Conclusion and Future Directions

Summary of Key Research Findings

Research on 2-Methyl-4,6-diphenylpyridine has established its fundamental chemical and physical properties. Synthetic routes, primarily based on condensation and cyclization reactions, have been developed. numberanalytics.comjcchems.com Spectroscopic and analytical methods for its characterization are well-documented. rsc.orgjocpr.com The compound's utility as a synthetic intermediate and its potential in material science due to its fluorescent properties are key areas of investigation. ontosight.ainumberanalytics.com

Emerging Trends and Challenges in Pyridine (B92270) Chemistry

Current trends in pyridine chemistry focus on the development of sustainable and environmentally friendly synthesis methods. numberanalytics.comlucintel.com This includes the use of greener catalysts and solvents. organic-chemistry.org A significant challenge remains in the selective functionalization of the pyridine ring, particularly at the meta position, without resorting to harsh reaction conditions. acs.org There is also a growing interest in exploring new applications for pyridine derivatives in various fields. numberanalytics.com

Prospective Research Avenues for this compound Systems

Future research on this compound could focus on:

Developing more efficient and sustainable synthetic methodologies.

Expanding the scope of its applications in materials science, particularly in the design of novel fluorescent probes and electronic materials.

Investigating its potential as a scaffold for the development of new pharmacologically active compounds, building on the known bioactivity of other pyridine derivatives. nih.govajrconline.org

Exploring its coordination chemistry to create novel catalysts or functional materials.

Interdisciplinary Impact and Translational Research Potential

The study of this compound and its derivatives has the potential for significant interdisciplinary impact. Advances in its synthesis and understanding of its properties can fuel innovations in materials science, leading to new electronic and optical devices. Furthermore, its potential as a building block for pharmaceuticals highlights its translational research potential, bridging fundamental chemistry with medicinal and life sciences. ajrconline.orgjchemrev.com The development of pyridine-based compounds for agriculture, such as fungicides and insecticides, also represents a promising area of translational research. acs.org

Q & A

Q. What are the established synthetic routes for 2-methyl-4,6-diphenylpyridine, and how do reaction conditions influence yield?

The compound is commonly synthesized via cyclotrimerization of phenylacetylene catalyzed by [(Cp*)Co(Indene)] complexes, yielding this compound as a product (mass spectrum confirmed in Figure 4) . Alternative methods include ionic liquid-mediated one-pot synthesis of triarylpyridines, where reaction parameters like solvent, temperature, and catalyst choice significantly impact yield and purity. For example, [(Cp*)Co] catalysts achieve moderate yields (~40-60%), while montmorillonite K10 clay or ionic liquid systems may offer greener alternatives but require optimization for scalability .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

Mass spectrometry (MS) is essential for molecular weight confirmation, as demonstrated in cyclotrimerization studies . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves substitution patterns, while X-ray crystallography can confirm crystal packing and steric effects of the methyl and phenyl groups. For purity assessment, HPLC coupled with UV detection is recommended, especially for pharmacological applications where impurities may affect bioactivity .

Q. What are the key physicochemical properties of this compound relevant to experimental handling?

The compound is stable under normal laboratory conditions but incompatible with strong acids, bases, and oxidizing agents. Solubility data indicate limited aqueous solubility, necessitating polar aprotic solvents (e.g., DMF, DMSO) for reactions. Safety protocols mandate PPE (gloves, goggles) due to potential skin/eye irritation, and fume hood use to avoid inhalation risks .

Advanced Research Questions

Q. How does this compound function as a GPR54 antagonist, and what structure-activity relationships (SARs) govern its efficacy?

SAR studies reveal that the 2-acylamino substitution on the pyridine ring enhances binding affinity to GPR54, a receptor involved in gonadotropin-releasing hormone (GnRH) regulation. Modifications to the phenyl groups (e.g., electron-withdrawing substituents) improve metabolic stability but may reduce blood-brain barrier penetration. In vivo rat models demonstrate dose-dependent suppression of plasma LH levels, highlighting its potential in endocrine disorder research .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved methodologically?

Discrepancies in IC₅₀ values across studies may arise from assay variability (e.g., cell lines, ligand concentrations) or compound purity. Researchers should:

  • Standardize assay conditions (e.g., use HEK293 cells stably expressing GPR54).
  • Validate compound purity via orthogonal methods (HPLC, NMR).
  • Compare results with positive controls (e.g., kisspeptin-10) to calibrate activity .

Q. What environmental and toxicological considerations are critical when designing large-scale experiments?

While this compound lacks comprehensive ecotoxicological data, structural analogs like 2-methyl-4,6-dinitrophenol (EPA-regulated) suggest potential hazards. Precautionary measures include:

  • Avoiding aqueous discharge; use closed-loop waste systems.
  • Monitoring airborne particulates via LC-MS to ensure workplace safety .

Q. How can computational modeling optimize derivatives for targeted applications?

Density functional theory (DFT) calculations predict electron distribution and steric hindrance effects, guiding substitutions for enhanced receptor binding. Molecular docking simulations (e.g., with GPR54 crystal structures) identify key hydrophobic interactions between phenyl groups and receptor pockets. In silico ADMET profiling further prioritizes candidates with favorable pharmacokinetic profiles .

Methodological Guidance Table

Research ObjectiveRecommended TechniquesKey Considerations
Synthesis OptimizationCatalytic cyclotrimerization, HPLC purity analysisCatalyst selection, solvent polarity effects
Bioactivity ProfilingRadioligand binding assays, in vivo hormone assaysCell line validation, metabolite identification
Environmental SafetyLC-MS wastewater analysis, OECD 301 biodegradation testsAnalog-based hazard extrapolation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.